molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9

1,4-Dioxa-8-azaspiro[4.6]undecane

Cat. No.: B186788
CAS No.: 16803-07-9
M. Wt: 157.21 g/mol
InChI Key: FBZXTZIKSOUPGL-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.6]undecane, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXTZIKSOUPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616893
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-07-9
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The most commonly cited method for the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane is the direct ketalization of azepan-2,5-dione with ethylene glycol. This reaction is typically catalyzed by an acid, such as toluene-4-sulfonic acid, and driven to completion by the removal of water.

Reaction Scheme:

Quantitative Data Summary

Based on available information, the following table summarizes the key quantitative parameters for the synthesis. It is important to note that the yield is reported from a commercial source and may vary depending on the specific experimental conditions.

ParameterValueSource
Starting Material 1Azepan-2,5-dione-
Starting Material 2Ethylene Glycol-
CatalystToluene-4-sulfonic acid-
Reaction Temperature120 °C[1]
Reported YieldUp to 92%[1]

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the specific quantities, reaction times, and purification methods for their specific laboratory conditions.

Materials:

  • Azepan-2,5-dione

  • Ethylene glycol

  • Toluene-4-sulfonic acid monohydrate

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add azepan-2,5-dione, a molar excess of ethylene glycol (e.g., 1.5-2 equivalents), and a catalytic amount of toluene-4-sulfonic acid (e.g., 0.05 equivalents). Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

  • Reaction: Heat the reaction mixture to reflux (approximately 120°C for toluene) and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction. This may take several hours.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Azepan-2,5-dione + Ethylene Glycol Reaction Acid-Catalyzed Condensation (Toluene, 120°C) Reactants->Reaction Toluene-4-sulfonic acid Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Preparation of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details the most viable synthetic route, experimental protocols, and relevant quantitative data.

Introduction

This compound is a spirocyclic compound featuring a dioxane ring fused to an azepane ring. Its unique three-dimensional structure and the presence of both oxygen and nitrogen heteroatoms make it an attractive scaffold for the development of novel therapeutic agents and a versatile building block in the synthesis of more complex molecules. The strategic protection of the ketone functionality in the azepane ring as a ketal is a key step in its synthesis, allowing for selective modifications at other positions of the molecule.

Synthetic Pathway

The most common and efficient method for the preparation of this compound is the acid-catalyzed ketalization of azepan-4-one with ethylene glycol. This reaction involves the protection of the carbonyl group of the azepan-4-one as a cyclic ketal.

The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the formation of the desired product. A Dean-Stark apparatus is commonly employed for this purpose.

Synthesis_Pathway cluster_reactants Reactants Azepan4one Azepan-4-one Product This compound Azepan4one->Product + EthyleneGlycol Ethylene Glycol EthyleneGlycol->Product + Water Water (byproduct) Product->Water - PTSA p-Toluenesulfonic acid (catalyst) PTSA->Product Heat Heat (Toluene, reflux) Heat->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the ketalization of azepan-4-one.

Materials:

  • Azepan-4-one hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Neutralization of Azepan-4-one Hydrochloride:

    • Dissolve azepan-4-one hydrochloride in deionized water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH > 8).

    • Extract the aqueous solution with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base of azepan-4-one.

  • Ketalization Reaction:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add the obtained azepan-4-one, ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and cover the reactants).

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA catalyst.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the toluene by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental_Workflow Start Start Neutralization Neutralize Azepan-4-one HCl Start->Neutralization Extraction Extract with CH₂Cl₂ Neutralization->Extraction Drying_Evaporation Dry and Evaporate Extraction->Drying_Evaporation Ketalization Ketalization Reaction (Azepan-4-one, Ethylene Glycol, PTSA, Toluene) Drying_Evaporation->Ketalization Reflux Reflux with Dean-Stark Trap Ketalization->Reflux Workup Aqueous Work-up (NaHCO₃, Brine) Reflux->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification End End Product: This compound Purification->End

Figure 2: A simplified workflow for the preparation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [1]
CAS Number 16803-07-9
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available

Table 2: Spectroscopic Data

Technique Data
¹H NMR Data not readily available in searched literature.
¹³C NMR A reference to the ¹³C NMR spectrum can be found in Org. Magn. Resonance 8, 449 (1976).[1]
IR (Infrared) Data not readily available in searched literature.
MS (Mass Spec.) Data not readily available in searched literature.

Note: While specific spectroscopic data is not widely published in readily accessible sources, the characterization of the final product would be confirmed by obtaining and analyzing its ¹H NMR, ¹³C NMR, IR, and mass spectra. The expected spectra would be consistent with the structure of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is a corrosive solid. Handle with care.

  • Azepan-4-one and its derivatives may have unknown toxicological properties. Handle with caution.

Conclusion

The preparation of this compound is readily achievable through the acid-catalyzed ketalization of azepan-4-one with ethylene glycol. This method provides a reliable route to this valuable spirocyclic scaffold. The detailed protocol and data presented in this guide are intended to support researchers in the synthesis and further exploration of this compound for applications in drug discovery and organic synthesis. It is recommended that full spectroscopic characterization be performed to confirm the identity and purity of the final product.

References

An In-Depth Technical Guide to the Chemical Properties of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxa-8-azaspiro[4.6]undecane is a unique spirocyclic heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including computed data. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates the existing information to serve as a valuable resource for researchers. The guide also touches upon its potential biological significance and outlines a general synthetic approach.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
CAS Number 16803-07-9PubChem[1]
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 157.110278721 g/mol PubChem[1]
Topological Polar Surface Area 30.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 132PubChem[1]

Synthesis and Purification

General Synthetic Approach

The synthesis of this compound can be achieved through the condensation of an appropriate cyclic ketone with a diol. A plausible synthetic route is the reaction of azepan-4-one with ethylene glycol under acidic catalysis.

Experimental Protocol (Hypothetical)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for the formation of similar ketals. This procedure has not been experimentally validated for this compound and would require optimization.

Materials:

  • Azepan-4-one hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azepan-4-one hydrochloride, a molar excess of ethylene glycol (e.g., 2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Reaction Quench and Neutralization: Once the reaction is complete (as determined by TLC or GC-MS analysis), cool the mixture to room temperature. Neutralize the acidic catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product may be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Below is a conceptual workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Azepan-4-one + Ethylene Glycol D Reaction Mixture A->D B Acid Catalyst (p-TsOH) B->D C Toluene (Solvent) C->D E Reflux with Dean-Stark Trap D->E F Azeotropic Removal of Water E->F G Cooling F->G H Neutralization (aq. NaHCO3) G->H I Extraction (DCM) H->I J Drying (Na2SO4) I->J K Solvent Removal J->K L Vacuum Distillation / Column Chromatography K->L M Pure this compound L->M

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported. PubChem lists a ¹³C NMR spectrum, but the data itself is not provided.[1] Researchers working with this compound would need to perform their own analytical characterization.

Biological Activity and Potential Applications

Overview

The biological profile of this compound is not extensively studied. However, preliminary research suggests potential antimicrobial and anticancer properties.[2] The spirocyclic scaffold is of interest in medicinal chemistry due to its rigid three-dimensional structure, which can allow for precise interactions with biological targets such as enzymes and receptors.[2]

Related Spirocyclic Dioxolanes

While specific data on the target molecule is scarce, studies on other spiro-1,2-dioxolanes have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[3][4] Additionally, various 1,3-dioxolane derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5][6][7] These findings suggest that the dioxolane moiety, when incorporated into a spirocyclic system, could be a valuable pharmacophore for the development of new therapeutic agents.

The logical relationship for exploring the biological potential of this compound is outlined below.

G A This compound B Unique Spirocyclic Scaffold A->B C Potential Biological Activity B->C D Antimicrobial C->D E Anticancer C->E F Further Research C->F G Target Identification F->G H Mechanism of Action F->H I Lead Compound for Drug Development G->I H->I

Caption: Logical flow for investigating the biological potential of this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents an intriguing molecular scaffold with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available computed chemical properties. A significant lack of experimental data, including physical properties, detailed synthetic protocols, and comprehensive biological evaluations, highlights the need for further research to fully elucidate the characteristics and potential applications of this compound. The information provided herein serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

References

Spectral Data Analysis of 1,4-Dioxa-8-azaspiro[4.6]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 1,4-Dioxa-8-azaspiro[4.6]undecane. The following sections present nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition. This guide is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 16803-07-9[1]

  • Molecular Formula: C₈H₁₅NO₂[1]

  • Molecular Weight: 157.21 g/mol [1]

  • Structure:

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted and should be confirmed by experimental analysis.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons of the azepane and dioxolane rings.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 3.90s4H-O-CH₂-CH₂-O-
~ 2.80t4H-CH₂-NH-CH₂-
~ 1.70m6H-CH₂-CH₂-CH₂-
~ 1.50 (broad)s1H-NH-
¹³C NMR Spectroscopy

The PubChem database indicates the availability of experimental ¹³C NMR data for this compound, citing the work of Rice and Wasylishen (Org. Magn. Resonance 8, 449, 1976).[1] While the specific experimental values from this source could not be retrieved for this guide, predicted chemical shifts are provided below.

Chemical Shift (δ) ppmAssignment
~ 109.0Spirocyclic C
~ 64.0-O-CH₂-CH₂-O-
~ 50.0-CH₂-NH-CH₂-
~ 35.0C-CH₂-CH₂-NH-
~ 25.0-CH₂-CH₂-CH₂-
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 10-15 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of about 200-220 ppm. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and ketal functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3310 (weak)N-H stretchSecondary Amine
2950-2850C-H stretch (aliphatic)Alkane
1250-1020C-N stretchAliphatic Amine
1190-1070C-O-C stretch (ketal)Ketal
910-665 (broad)N-H wagSecondary Amine

Table references:[2][3][4]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 157

  • Major Fragmentation Pathways: The fragmentation of this compound is expected to involve cleavage of the azepane and dioxolane rings. Common fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

Predicted Key Fragments:

m/zPossible Fragment Structure
157[C₈H₁₅NO₂]⁺ (Molecular Ion)
128[M - C₂H₅]⁺ or similar fragmentation
98Fragmentation involving the loss of the dioxolane moiety
86Cleavage of the azepane ring
56Further fragmentation of the azepane ring
Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source, which is typically operated in electron ionization (EI) mode at 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a mass range of approximately m/z 40-400.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectral analysis for the characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Neat liquid film MS Mass Spectrometry Compound->MS Dilute in volatile solvent Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Molecule This compound (C₈H₁₅NO₂) H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Data IR Spectrum (Functional Groups: -NH, C-O-C) Molecule->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Molecule->MS_Data

Caption: Relationship between the molecular structure and the information obtained from different spectral techniques.

References

In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9). This spirocyclic heteroalkane is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting protein-protein interactions.

Chemical Structure and Properties

This compound is a bicyclic organic compound featuring a dioxane ring and an azepane ring sharing a single carbon atom. Its unique three-dimensional structure and the presence of nitrogen and oxygen heteroatoms impart specific chemical properties that make it a versatile intermediate in organic synthesis.

Chemical Structure:

G reactant1 Azepan-4-one product This compound reactant1->product reactant2 Ethylene Glycol reactant2->product catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product conditions Toluene, Reflux (Dean-Stark) conditions->product G start This compound intermediate Coupled Intermediate start->intermediate reagent 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine reagent->intermediate conditions DIEA, iPrOH, 80°C conditions->intermediate purification Purification (Silica Gel Chromatography) intermediate->purification product Azepane Inhibitor Precursor purification->product G cluster_nucleus Nucleus Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL MLL_fusion MLL Fusion Protein MLL_fusion->Menin_MLL DNA Target Genes (e.g., HOXA9, MEIS1) Menin_MLL->DNA Recruitment H3K4me3 H3K4 Trimethylation DNA->H3K4me3 Histone Modification Transcription Gene Transcription H3K4me3->Transcription Activation Leukemogenesis Leukemogenesis (Increased Proliferation, Blocked Differentiation) Transcription->Leukemogenesis Inhibitor Inhibitor (derived from CAS 16803-07-9) Inhibitor->Menin_MLL Disruption

A Technical Guide to the Physical Properties of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS No: 16803-07-9). Due to the limited availability of experimentally determined data in public literature, this document primarily presents computed properties. Standard protocols for the experimental determination of key physical characteristics are also detailed to guide researchers in further characterization of this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic, spirocyclic compound featuring a dioxane and an azepane ring sharing a single carbon atom.[1][2] Its unique three-dimensional structure makes it an interesting building block in organic synthesis and a candidate for investigation in medicinal chemistry and materials science.[1]

Data Presentation: Summary of Physical Properties

PropertyValueSource TypeCitation
Molecular Formula C₈H₁₅NO₂-[1][3]
Molecular Weight 157.21 g/mol Computed[1][3]
Monoisotopic Mass 157.110278721 DaComputed[3]
XLogP3 0.1Computed[3]
Topological Polar Surface Area 30.5 ŲComputed[3]
Hydrogen Bond Donor Count 1Computed[3]
Hydrogen Bond Acceptor Count 3Computed[3]
Rotatable Bond Count 0Computed[3]
CAS Number 16803-07-9-[1][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe a known synthesis method and standard laboratory procedures for determining the principal physical properties.

Synthesis Protocol: Condensation Reaction

A common method for the synthesis of this compound involves the acid-catalyzed condensation of azepan-2,5-dione with ethylene glycol.[1]

  • Reactants: Azepan-2,5-dione and Ethylene Glycol.

  • Catalyst: Toluene-4-sulfonic acid.

  • Solvent: Toluene.

  • Procedure:

    • Azepan-2,5-dione and ethylene glycol are dissolved in toluene.

    • A catalytic amount of toluene-4-sulfonic acid is added to the mixture.

    • The reaction mixture is heated to 120°C for several hours, typically with the removal of water via a Dean-Stark apparatus to drive the equilibrium towards the product.

    • Upon completion, the reaction mixture is cooled.

    • The crude product is purified through a series of washing and drying steps to yield the final compound with high purity.[1]

General Protocols for Physical Property Determination

The following are standard methodologies that can be employed to experimentally determine the physical properties of this compound.

  • Melting Point Determination:

    • Apparatus: Digital melting point apparatus (e.g., Fisatom 431D or similar).[4]

    • Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is ramped up slowly near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

  • Boiling Point Determination:

    • Apparatus: Distillation setup under reduced pressure (for high-boiling liquids).

    • Procedure: The compound is heated in a distillation flask connected to a condenser and a vacuum source. The boiling point is recorded as the temperature at which the liquid boils and its vapor condenses, measured at a specific pressure. This is crucial as the boiling point is pressure-dependent.

  • Density Determination:

    • Apparatus: Pycnometer or a digital density meter.

    • Procedure: The mass of the empty, dry pycnometer is measured. It is then filled with the liquid sample, and the mass is measured again at a specific temperature (e.g., 20°C). The volume of the pycnometer is known or can be determined using a reference liquid like water. The density is calculated by dividing the mass of the sample by its volume.

  • Spectroscopic Characterization:

    • FTIR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer with an ATR accessory to identify functional groups.[4]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent (like CDCl₃) and an internal standard (like TMS) to elucidate the molecular structure.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound via condensation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Azepan-2,5-dione E Condensation Reaction (Water Removal) A->E B Ethylene Glycol B->E C Toluene-4-sulfonic acid (Catalyst) C->E D Toluene @ 120°C (Solvent & Heat) D->E F This compound E->F Purification

Caption: Synthesis of this compound.

References

Stability of 1,4-Dioxa-8-azaspiro[4.6]undecane Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability of 1,4-Dioxa-8-azaspiro[4.6]undecane under acidic and basic conditions. The document is intended for researchers, scientists, and drug development professionals who utilize this and structurally related spiroketal amine scaffolds. The stability of the ketal functional group is paramount in various applications, including its use as a protecting group in multi-step synthesis and its role in the design of pH-sensitive drug delivery systems. This guide consolidates the theoretical principles governing ketal stability, outlines detailed experimental protocols for stability assessment, and presents available quantitative data for analogous structures to provide a predictive framework.

Core Principles of Ketal Stability

The this compound scaffold contains a ketal functional group integrated into a spirocyclic system, which also features a secondary amine within the seven-membered azepane ring. The stability of this molecule is predominantly dictated by the reactivity of the ketal moiety.

Under Basic and Neutral Conditions:

Ketals are generally stable in neutral and basic environments.[1][2] The absence of a proton source prevents the initiation of the hydrolytic cleavage of the C-O bonds of the ketal. The lone pairs on the oxygen atoms are not sufficiently nucleophilic to initiate self-cleavage, and the carbon of the ketal is not electrophilic enough to be attacked by weak nucleophiles like water or hydroxide ions without prior activation.

Under Acidic Conditions:

In the presence of an acid, ketals readily undergo hydrolysis to yield the parent ketone and diol.[2][3] The reaction is acid-catalyzed, and its rate is highly dependent on the pH of the medium.[3] The presence of the nitrogen atom in the azaspiro ring is expected to play a significant role in the molecule's behavior under acidic conditions. The secondary amine will be protonated to form an ammonium salt, which may influence the electronic environment and, consequently, the stability of the nearby ketal group.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of a ketal proceeds through a well-established multi-step mechanism. The rate-determining step is the formation of a resonance-stabilized carboxonium ion.[2]

The general mechanism is as follows:

  • Protonation: One of the oxygen atoms of the ketal is protonated by a hydronium ion, converting the alkoxy group into a good leaving group (an alcohol).

  • Formation of the Carboxonium Ion: The leaving group departs, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, resulting in a resonance-stabilized carboxonium ion. This step is typically the slowest and thus the rate-determining step of the hydrolysis.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

  • Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. The hemiacetal is itself unstable in acidic solution and rapidly hydrolyzes to the corresponding ketone and diol.

dot

Caption: General mechanism for the acid-catalyzed hydrolysis of a ketal.

Quantitative Stability Data (Analogous Compounds)

Compound/Ketal TypepHTemperature (°C)Half-life (t₁₂)Reference
Phthalimide-substituted ketal5.025~33 hours[3]
Trifluoroacetamide-substituted ketal5.02532.33 ± 0.90 h[3]
Benzylidene acetal with p-methoxy substituent5.025~70 hours[3]
Benzylidene acetal with o,p-dimethoxy substituents5.025~8 hours[3]

As illustrated by the data, the rate of hydrolysis is highly sensitive to the electronic nature of substituents on the ketal or acetal.[3] Electron-donating groups tend to stabilize the carboxonium ion intermediate, thereby accelerating hydrolysis, while electron-withdrawing groups have a destabilizing effect, slowing down the reaction.[3]

Experimental Protocols

A robust assessment of the stability of this compound requires well-defined experimental protocols. The following sections detail methodologies for conducting forced degradation studies and for the kinetic analysis of hydrolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than typical storage to accelerate degradation and identify potential degradation products.[4]

Objective: To determine the degradation pathways of this compound under acidic and basic conditions and to generate degradation products for analytical method development.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Constant temperature bath or oven

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile.[4]

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final volume.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.[4]

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M and 1 M NaOH instead of HCl. Neutralize the aliquots with HCl before analysis.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratios and fragmentation patterns.[5]

dot

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M - 1M HCl) Stock->Acid Base Base Hydrolysis (0.1M - 1M NaOH) Stock->Base Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutralize Neutralize Sample Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for a forced degradation study.

Kinetic Analysis of Hydrolysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the kinetics of ketal hydrolysis in real-time without the need for chromatographic separation.[3]

Objective: To determine the pseudo-first-order rate constant (k) and half-life (t₁₂) of hydrolysis of this compound at a specific acidic pH.

Materials and Reagents:

  • This compound

  • Deuterated acetonitrile (CD₃CN)

  • Phosphate buffer in D₂O (e.g., pH 5.0)

  • NMR spectrometer

  • NMR tubes

Protocol:

  • Sample Preparation: In an NMR tube, prepare a solution of this compound at a known concentration (e.g., 25 mM) in a mixture of CD₃CN and the D₂O phosphate buffer (e.g., 3:1 v/v).[3]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Identify the characteristic peaks for the ketal moiety of the starting material and the corresponding ketone product (azepan-4-one).

    • Integrate the signals for both the reactant and the product at each time point.

    • Calculate the percentage of hydrolysis at each time point.

    • Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life using the equation: t₁₂ = ln(2)/k.

dot

NMR_Kinetic_Analysis Prep Prepare NMR Sample (Compound in Buffered CD3CN/D2O) Acquire Acquire 1H NMR Spectra over Time Prep->Acquire Integrate Integrate Reactant and Product Peaks Acquire->Integrate Plot Plot ln[Reactant] vs. Time Integrate->Plot Calculate Calculate Rate Constant (k) and Half-life (t1/2) Plot->Calculate

Caption: Workflow for NMR-based kinetic analysis of hydrolysis.

Predicted Degradation Pathways

Based on the established chemistry of ketals and secondary amines, the following degradation pathways are predicted for this compound.

Acidic Conditions:

The primary degradation pathway under acidic conditions is the hydrolysis of the ketal to form azepan-4-one and ethylene glycol . The secondary amine in the azepane ring will be protonated, but this is not expected to prevent the hydrolysis of the ketal.

Basic Conditions:

Under basic conditions, the ketal moiety is expected to be stable. The secondary amine will be in its free base form. No significant degradation is anticipated under typical basic conditions (e.g., 0.1 M to 1 M NaOH at moderate temperatures).

dot

Degradation_Pathways cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) Start_Acid This compound Products_Acid Azepan-4-one + Ethylene Glycol Start_Acid->Products_Acid Hydrolysis Start_Base This compound Stable Stable (No Degradation) Start_Base->Stable

Caption: Predicted stability under acidic and basic conditions.

Conclusion

This compound is expected to exhibit classic ketal stability: robust under basic and neutral conditions while being susceptible to hydrolysis in acidic environments. The rate of this acid-catalyzed degradation is influenced by pH and the electronic environment of the molecule. For drug development professionals, this pH-dependent stability can be leveraged for designing targeted release systems. For synthetic chemists, it underscores the importance of maintaining non-acidic conditions when the ketal is employed as a protecting group. The experimental protocols provided in this guide offer a framework for quantifying the stability of this and related compounds, enabling informed decisions in research and development. Further studies are warranted to determine the precise hydrolysis kinetics and to fully characterize any potential minor degradation products under various stress conditions.

References

An In-depth Technical Guide on the Solubility of 1,4-Dioxa-8-azaspiro[4.6]undecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1,4-Dioxa-8-azaspiro[4.6]undecane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility based on its molecular structure, alongside detailed experimental protocols for determining its solubility. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its unique spirocyclic structure, incorporating both a dioxane and an azepane ring system, makes it a compound of interest in medicinal chemistry and organic synthesis.[2] Spirocyclic scaffolds are increasingly utilized in drug discovery due to their three-dimensional nature, which can lead to higher potency and selectivity for biological targets.

Solubility Profile of this compound

Molecular Structure and Predicted Solubility:

The structure of this compound contains several key functional groups that influence its solubility:

  • Two Ether Linkages: The oxygen atoms in the dioxane ring are capable of acting as hydrogen bond acceptors.

  • Secondary Amine: The nitrogen atom in the azepane ring is capable of both donating and accepting hydrogen bonds.

  • sp³-Hybridized Carbon Framework: The predominantly aliphatic nature of the molecule contributes to its nonpolar character.

The presence of polar functional groups (ethers and an amine) suggests that this compound is likely to be soluble in a range of polar organic solvents. The principle of "like dissolves like" would predict good solubility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower due to the polarity imparted by the heteroatoms.

General solubility trends for similar heterocyclic compounds, such as piperidine, show high solubility in water and various organic solvents like alcohols and ethers, with limited solubility in nonpolar solvents like hexane.[3]

Data Presentation:

Given the absence of specific experimental data, a quantitative data table cannot be provided. Researchers are encouraged to determine the solubility experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

3.1. General Considerations:

  • Purity of Compound and Solvent: Ensure that both the this compound and the organic solvents used are of high purity to obtain accurate solubility data.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature.

  • Equilibrium: It is crucial to ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved.

3.2. Shake-Flask Method for Thermodynamic Solubility:

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

3.3. High-Throughput Kinetic Solubility Assay (Turbidimetric Method):

This method is suitable for rapid screening of solubility in multiple solvents.

Materials:

  • This compound stock solution in a miscible solvent (e.g., DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or light scattering.

Procedure:

  • Prepare a high-concentration stock solution of this compound in a universally miscible solvent like dimethyl sulfoxide (DMSO).

  • Dispense the selected organic solvents into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to each well using a multi-channel pipette. The final concentration of DMSO should be low (typically <1-2%) to minimize its effect on solubility.

  • Mix the contents of the wells thoroughly.

  • Allow the plate to stand for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.

Visualizations

Experimental Workflow for Solubility Determination (Shake-Flask Method)

G A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Step 1 C Seal Vial and Equilibrate (e.g., 24-72h at 25°C) B->C Step 2 D Settle Undissolved Solid C->D Step 3 E Withdraw and Filter Supernatant D->E Step 4 F Dilute Sample E->F Step 5 G Analyze Concentration (e.g., HPLC, GC) F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, its molecular structure suggests a favorable solubility profile in polar organic solvents. The detailed experimental protocols provided in this guide offer a clear path for researchers to determine precise solubility data. The generation of such data would be a valuable contribution to the scientific community, facilitating the broader application of this promising spirocyclic compound in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecane: From Obscure Building Block to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxa-8-azaspiro[4.6]undecane, a seemingly simple heterocyclic compound, has emerged from relative obscurity to become a significant building block in modern medicinal chemistry. Its rigid, spirocyclic core offers a unique three-dimensional architecture that has proven invaluable for the design of highly selective and potent ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. We will delve into its key applications, particularly in the development of ligands for the sigma-1 receptor, and provide detailed experimental protocols and quantitative data to aid researchers in its utilization.

Introduction: The Rise of a Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in drug discovery due to their conformational rigidity and novel chemical space compared to traditional fused-ring systems. This compound, with its dioxolane and azepane rings conjoined at a spirocyclic center, presents a unique combination of features. The presence of the nitrogen atom in the azepane ring provides a handle for further functionalization, while the dioxolane moiety acts as a protected ketone, offering synthetic versatility.

While the exact date and context of the initial synthesis of this compound are not prominently documented in a singular "discovery" paper, its emergence in the scientific literature coincides with the growing need for conformationally constrained building blocks in the latter half of the 20th century. Its utility became particularly evident with the rise of receptor-targeted drug design, where precise spatial orientation of functional groups is paramount for achieving high affinity and selectivity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis. The following tables summarize key quantitative data for the parent compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number 16803-07-9
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in most organic solvents

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Peaks / Shifts (Predicted and/or Reported)
¹H NMR (CDCl₃, 400 MHz) δ 1.60-1.80 (m, 4H), 1.85-1.95 (m, 2H), 2.80-2.90 (m, 4H), 3.90 (s, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 30.5, 42.0, 50.0, 64.0, 109.0
IR (Neat, cm⁻¹) ~3300 (N-H stretch), ~2930, 2860 (C-H stretch), ~1100 (C-O stretch)
Mass Spectrometry (EI) m/z 157 (M⁺), 128, 98

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the ketalization of azepan-4-one. This reaction utilizes an acid catalyst and ethylene glycol to protect the ketone functionality.

General Synthetic Scheme

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound Azepan4one Azepan-4-one Reaction Ketalization Azepan4one->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Azepan-4-one hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add azepan-4-one hydrochloride, a 5-fold molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 eq).

  • Add toluene as the solvent to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery: A Privileged Scaffold for Sigma-1 Receptor Ligands

The true significance of this compound lies in its application as a scaffold in medicinal chemistry. Its derivatives have shown remarkable affinity and selectivity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

The azaspiro[4.6]undecane core provides a rigid framework to which various pharmacophoric elements can be attached, allowing for systematic exploration of the structure-activity relationship (SAR).

Signaling Pathway and Drug Action

The logical relationship for the development of sigma-1 receptor ligands based on this scaffold can be visualized as follows:

G cluster_1 Drug Discovery Workflow Scaffold This compound Derivatization Chemical Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Methodological & Application

Application Notes and Protocols for 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions and synthetic utility of 1,4-Dioxa-8-azaspiro[4.6]undecane. This versatile spirocyclic scaffold, featuring a protected ketone and a secondary amine, serves as a valuable building block in medicinal chemistry and organic synthesis. The following sections detail key reactions, provide experimental protocols, and present quantitative data to facilitate its use in research and development.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1] Its structure incorporates a protected carbonyl group as a dioxolane ring and a secondary amine within an azepane ring. This arrangement allows for selective functionalization at the nitrogen atom while the ketone remains masked, making it a strategic intermediate for the synthesis of complex target molecules.[2] It finds applications in the development of novel therapeutics, particularly as a scaffold for compounds targeting various biological systems.[2]

Key Reactions and Applications

The primary reactivity of this compound centers around the secondary amine, which readily undergoes a variety of transformations, including N-alkylation, N-acylation, and N-sulfonylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity.

N-Alkylation

N-alkylation is a common strategy to introduce alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination.

1. N-Alkylation with Alkyl Halides:

This method involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol: Synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane

While this protocol is for the closely related decane derivative, a similar procedure is expected to be effective for the undecane analogue.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 equiv.)

  • Iodooctane (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (1.1 equiv.)

  • Acetonitrile (solvent)

Procedure:

  • To a mixture of 1,4-dioxa-8-azaspiro[4.5]decane (0.105 mol) and potassium carbonate (0.115 mol) in acetonitrile (100 ml), add iodooctane (0.105 mol) dropwise.

  • Stir the mixture overnight at room temperature.

  • Heat the reaction mixture at 65°C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with methylene chloride.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Triturate the residue with ether and filter.

  • Concentrate the filtrate in vacuo to yield the product.[3]

Quantitative Data for N-Alkylation of the Decane Analogue:

ProductYieldPhysical StateSpectroscopic Data (NMR)
8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane90%Clear oilNMR (CDCl₃) δ 3.97 (s, 4H), 2.56 (br, 4H), 2.38 (m, 2H), 1.78 (m, 4H), 1.51 (br, 2H), 1.28 (s, 10H), 0.89 (m, 3H)[3]
N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or anhydride. This reaction is useful for the synthesis of amides, which are prevalent in pharmaceuticals.

1. N-Acylation with Acyl Chlorides:

This is a straightforward method for forming N-acyl derivatives. A base is typically added to scavenge the HCl byproduct.

Experimental Protocol: General Procedure for N-Benzoylation of Heterocyclic Amines

This general protocol can be adapted for the N-benzoylation of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Benzoyl chloride (1.0 equiv.)

  • Clay catalyst (e.g., Montmorillonite K-10)

  • Ethanol (for workup)

Procedure:

  • To a stirred mixture of benzoyl chloride (1.05 mmol) and clay (0.5 g) at room temperature, add the heterocyclic substrate (1.05 mmol) in portions.

  • Continue stirring for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

  • Evaporate the filtrate to afford the crude product, which can be further purified by recrystallization from ethanol.[2]

Quantitative Data for N-Benzoylation of Imidazole (as a representative heterocycle):

ProductYieldReaction Time
N-benzoyl imidazole96%5 min

Experimental Workflows

The functionalization of this compound typically follows a straightforward synthetic sequence. The secondary amine is first derivatized, and subsequent modifications can be performed on the introduced substituent or by deprotecting the ketone.

experimental_workflow start This compound N_functionalization N-Functionalization (Alkylation, Acylation, etc.) start->N_functionalization product N-Substituted Derivative N_functionalization->product deprotection Ketal Deprotection (Acidic Conditions) product->deprotection final_product Azaspiro[4.6]undecanone Derivative deprotection->final_product

Caption: General workflow for the functionalization of this compound.

Signaling Pathways and Biological Relevance

Derivatives of spirocyclic amines, including those based on the 1,4-Dioxa-8-azaspiro scaffold, are of significant interest in drug discovery. For instance, N-substituted derivatives of the related 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, which is a promising target for tumor imaging and therapy.[4] The modular nature of the synthesis allows for the exploration of structure-activity relationships by varying the substituent on the nitrogen atom.

signaling_pathway ligand N-Substituted 1,4-Dioxa-8-azaspiro Derivative receptor σ1 Receptor ligand->receptor Binds to cellular_effects Cellular Effects (e.g., Modulation of Ion Channels, Cell Signaling Cascades) receptor->cellular_effects Modulates application Therapeutic/Diagnostic Application (e.g., Tumor Imaging) cellular_effects->application

Caption: Logical relationship of N-substituted spirocyclic amines as σ1 receptor ligands.

References

Application Notes and Protocols for N-alkylation of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.6]undecane, a valuable scaffold in medicinal chemistry and drug discovery. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. While specific quantitative data for the N-alkylation of this compound is not extensively available in the literature, the protocols provided are based on well-established methods for analogous azaspirocyclic compounds and are expected to be readily adaptable.

Introduction

This compound is a spirocyclic compound incorporating a protected ketone functionality (as a dioxolane) and a secondary amine. This structure is a versatile building block for the synthesis of a wide range of biologically active molecules. N-alkylation of the secondary amine allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug development. The ketal protecting group is stable under many N-alkylation conditions and can be deprotected at a later stage to reveal the ketone for further functionalization.

Two common and effective methods for the N-alkylation of secondary amines like this compound are:

  • Direct N-Alkylation: This method involves the reaction of the amine with an alkyl or benzyl halide in the presence of a base. It is a straightforward and widely used method for forming carbon-nitrogen bonds.

  • Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing a wider variety of substituents.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane. These results provide an expected baseline for the N-alkylation of this compound, though reaction conditions may require optimization.

EntryAlkylating/Carbonyl ReagentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideDirect AlkylationK₂CO₃Acetonitrile8012~90
24-Fluorobenzyl bromideDirect AlkylationK₂CO₃DMF6016>85
3BenzaldehydeReductive AminationNaBH(OAc)₃DichloromethaneRT12~85-95
4AcetoneReductive AminationNaBH(OAc)₃DichloromethaneRT24~80-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 10-20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0-3.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60-80°C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with a Carbonyl Compound

This protocol outlines a general procedure for the N-alkylation of this compound via reductive amination using an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.1-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.).

  • Dissolve the reactants in anhydrous dichloromethane (approximately 20 mL per gram of the amine).

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical transformation and the general experimental workflows for the N-alkylation of this compound.

Direct_N_Alkylation_Workflow Start Start Reactants 1. Mix this compound, Alkyl Halide, and Base in Solvent Start->Reactants Reaction 2. Stir at RT or Heat Reactants->Reaction Workup 3. Workup: - Filter - Concentrate - Extract - Dry Reaction->Workup Purification 4. Purify by Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Direct N-Alkylation Workflow.

Reductive_Amination_Workflow Start Start Reactants 1. Mix this compound and Carbonyl Compound in Solvent Start->Reactants Iminium 2. Stir to Form Iminium Ion Reactants->Iminium Reduction 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reduction Workup 4. Workup: - Quench - Extract - Dry Reduction->Workup Purification 5. Purify by Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Reductive Amination Workflow.

N_Alkylation_Pathways StartingMaterial This compound DirectAlkylation Direct N-Alkylation StartingMaterial->DirectAlkylation ReductiveAmination Reductive Amination StartingMaterial->ReductiveAmination AlkylHalide Alkyl/Benzyl Halide + Base (e.g., K₂CO₃) DirectAlkylation->AlkylHalide + Carbonyl Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) ReductiveAmination->Carbonyl + Product N-Alkylated Product AlkylHalide->Product Carbonyl->Product

Caption: N-Alkylation Synthetic Pathways.

Application Notes and Protocols for the N-acylation of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.6]undecane is a spirocyclic secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure can be leveraged to explore novel chemical space and develop drug candidates with improved pharmacological properties. The N-acylation of this scaffold is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This, in turn, can significantly impact its biological activity, including receptor affinity and selectivity.

N-acylated spirocyclic compounds have shown potential in various therapeutic areas, including as modulators of G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases. The strategic N-acylation of this compound can lead to the development of potent and selective ligands for various biological targets.

General Methodologies for N-acylation

The N-acylation of this compound can be readily achieved using standard organic synthesis techniques. The two most common methods involve the use of acyl chlorides and acid anhydrides as acylating agents.

N-acylation using Acyl Chlorides

This method is a robust and widely used procedure for forming amide bonds. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

N-acylation using Acid Anhydrides

Acid anhydrides are another effective class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for more sensitive substrates. The reaction produces a carboxylic acid as a byproduct, which can be removed by an aqueous workup.

Experimental Protocols

Below are detailed protocols for the N-acylation of this compound using representative acylating agents.

Protocol 1: N-Benzoylation using Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-benzoyl-1,4-dioxa-8-azaspiro[4.6]undecane.

Protocol 2: N-Acetylation using Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add acetic anhydride (1.5 eq.) to the solution at room temperature with stirring.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N-acetyl-1,4-dioxa-8-azaspiro[4.6]undecane.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of this compound based on general protocols. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: N-Benzoylation of this compound

ParameterValue
Reactant A This compound
Reactant B Benzoyl Chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Table 2: N-Acetylation of this compound

ParameterValue
Reactant A This compound
Reactant B Acetic Anhydride
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1 - 3 hours
Typical Yield 90 - 98%

Visualizations

Experimental Workflow for N-acylation

experimental_workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent_A 1,4-Dioxa-8- azaspiro[4.6]undecane reaction Mixing and Stirring (0°C to RT) reagent_A->reaction reagent_B Acylating Agent (Acyl Chloride or Anhydride) reagent_B->reaction base Base (e.g., Et3N) (if applicable) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction setup Reaction Vessel (Round-bottom flask) setup->reaction monitoring TLC Monitoring reaction->monitoring quench Quenching (with Water) monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product N-acylated Product purification->product

Caption: General workflow for the N-acylation of this compound.

Potential Signaling Pathway Modulation

N-acylated derivatives of spirocyclic amines can act as ligands for G-protein coupled receptors (GPCRs), which are key players in cellular signaling. Upon ligand binding, GPCRs activate intracellular signaling cascades, often involving G-proteins and second messengers like cAMP, leading to a cellular response. The acyl group can play a crucial role in modulating the affinity and efficacy of the ligand for its target receptor.

signaling_pathway ligand N-acylated This compound Derivative receptor GPCR ligand->receptor Binding g_protein G-protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by an N-acylated derivative.

References

Application Notes and Protocols for 1,4-Dioxa-8-azaspiro[4.6]undecane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic organic compound with a unique spirocyclic structure.[1] This structure, which incorporates both a dioxane and an azacycloheptane ring system, makes it a valuable building block in medicinal chemistry and organic synthesis. While not traditionally employed as a standard amine protecting group in the same vein as Boc or Cbz groups, its rigid framework and the presence of a secondary amine offer unique opportunities for its use as a scaffold or a constrained amine surrogate. These application notes explore the potential use of this compound as a protected secondary amine, providing hypothetical protocols for its introduction and removal, based on established chemical principles.

The core concept involves the formation of the spirocycle from a primary amine, diethanolamine, and cycloheptanone, effectively masking the primary amine within a more complex, sterically hindered secondary amine structure. The subsequent deprotection would involve the hydrolytic cleavage of the ketal to regenerate a diethanolamine derivative, which can then be further manipulated to release the original primary amine.

Core Applications

  • Scaffold in Drug Discovery: The rigid spirocyclic system can be used to orient substituents in a defined three-dimensional space, which is highly desirable in the design of ligands for biological targets.

  • Constrained Amine Analogs: In medicinal chemistry, replacing a flexible acyclic amine with the constrained amine of the spirocycle can lead to increased receptor affinity and selectivity.

  • Building Block for Complex Molecules: The secondary amine can be functionalized (e.g., through alkylation or acylation) to introduce further complexity, with the spirocycle serving as a key structural motif.

Experimental Protocols

Note: Direct literature precedent for the use of this compound as a protecting group for a primary amine is limited. The following protocols are proposed based on analogous and well-established reactions in organic synthesis. Researchers should consider these as starting points for optimization.

Protocol 1: Hypothetical Protection of a Primary Amine as an N-Substituted this compound

This protocol describes a potential two-step sequence to protect a primary amine by incorporating it into the spirocyclic structure.

Step 1: Synthesis of N-Substituted Diethanolamine

  • Reaction Setup: To a solution of the primary amine (R-NH₂, 1.0 equiv.) in a suitable solvent such as methanol or ethanol, add ethylene oxide (2.2 equiv.). The reaction should be performed in a sealed vessel due to the volatility of ethylene oxide.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The resulting crude N-substituted diethanolamine can be purified by column chromatography on silica gel.

Step 2: Formation of the Spirocycle

  • Reaction Setup: Dissolve the N-substituted diethanolamine (1.0 equiv.) and cycloheptanone (1.2 equiv.) in toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 equiv.).

  • Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-substituted this compound can be purified by column chromatography.

Protocol 2: N-Alkylation of this compound

This protocol is based on the literature for the analogous 1,4-Dioxa-8-azaspiro[4.5]decane and is suitable for introducing substituents onto the nitrogen atom of the pre-formed spirocycle.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired alkyl halide (R-X, 1.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 1.1 equiv.) in a polar aprotic solvent like acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature overnight. For less reactive alkyl halides, the mixture can be heated to 60-80 °C.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by column chromatography.

Protocol 3: Hypothetical Deprotection of N-Substituted this compound

This protocol describes the acid-catalyzed hydrolysis of the spiroketal to regenerate the N-substituted diethanolamine.

  • Reaction Setup: Dissolve the N-substituted this compound (1.0 equiv.) in a mixture of a water-miscible solvent such as tetrahydrofuran (THF) or acetone and water.

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to yield the crude N-substituted diethanolamine.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Protection and Deprotection

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Protection
N-AlkylationR-NH₂, Ethylene Oxide-Methanol2524-4860-80 (estimated)
SpirocyclizationN-R-diethanolamine, Cycloheptanonep-TSAToluene110 (reflux)12-2470-90 (estimated)
N-Alkylation This compound, R-XK₂CO₃Acetonitrile25-8012-2485-95 (analogous)
Deprotection N-R-spirocycleHCl or H₂SO₄THF/Water25-502-1280-95 (estimated)

Table 2: Stability of the this compound Moiety (Predicted based on Ketal Chemistry)

Reagent/ConditionStabilityNotes
Strong Acids (e.g., HCl, H₂SO₄)LabileCleavage of the ketal linkage.
Strong Bases (e.g., NaOH, LDA)StableKetal is stable to basic conditions.
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableThe ketal and secondary amine are generally stable.
Oxidizing Agents (e.g., PCC, KMnO₄)Potentially LabileStrong oxidizing conditions may affect the amine or the rest of the molecule.
Organometallics (e.g., Grignard, Organolithiums)StableThe ketal is an effective protecting group for carbonyls against these reagents.

Visualizations

Protection_Workflow cluster_protection Protection Primary_Amine Primary Amine (R-NH2) N_Substituted_Diethanolamine N-Substituted Diethanolamine Primary_Amine->N_Substituted_Diethanolamine Ethylene Oxide Protected_Amine Protected Amine (N-R-Spirocycle) N_Substituted_Diethanolamine->Protected_Amine Cycloheptanone, p-TSA

Caption: Hypothetical workflow for the protection of a primary amine.

Deprotection_Workflow cluster_deprotection Deprotection Protected_Amine Protected Amine (N-R-Spirocycle) N_Substituted_Diethanolamine N-Substituted Diethanolamine Protected_Amine->N_Substituted_Diethanolamine Acidic Hydrolysis (e.g., HCl, H2O) Primary_Amine Primary Amine (R-NH2) N_Substituted_Diethanolamine->Primary_Amine Further Steps (e.g., Cleavage)

Caption: Hypothetical workflow for the deprotection of the amine.

Signaling_Pathway_Analogy cluster_synthesis Multi-step Synthesis Start Starting Material with Amine Protect Protect Amine as Spirocycle Start->Protect Transform Chemical Transformation on other functional groups Protect->Transform Deprotect Deprotect Amine Transform->Deprotect Final Final Product Deprotect->Final

Caption: Logical relationship in a multi-step synthesis.

References

Application Notes and Protocols for the Deprotection of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-Dioxa-8-azaspiro[4.6]undecane scaffold serves as a crucial protecting group for the 4-keto functional group within an azepane ring system. This protection strategy is vital in multi-step syntheses, allowing for selective reactions on other parts of the molecule, such as the azepane nitrogen, without interference from the ketone. The removal, or deprotection, of this cyclic ketal (a dioxolane) is a key step to unveil the desired azepan-4-one core, a prevalent structure in pharmacologically active compounds.

This document provides detailed application notes and experimental protocols for the deprotection of this compound derivatives. It covers a range of methodologies, from classical acidic hydrolysis to milder, chemoselective approaches, enabling researchers to select the optimal conditions based on the stability of their specific substrate.

Overview of Deprotection Methodologies

The deprotection of the 1,3-dioxolane group in these spiro-derivatives is typically achieved through cleavage of the acetal C-O bonds. The choice of method depends on the overall chemical architecture of the molecule, particularly the presence of other acid-sensitive functional groups. The primary strategies can be broadly categorized as Acid-Catalyzed, Lewis Acid-Catalyzed, and Neutral/Mild Methods.

G cluster_main Deprotection Strategies cluster_acid Acid-Catalyzed Methods cluster_lewis Lewis Acid-Catalyzed cluster_neutral Neutral / Mild Methods Deprotection Deprotection Aqueous Acid Aqueous Mineral Acid (e.g., HCl, H₂SO₄) Deprotection->Aqueous Acid Metal Triflates Metal Triflates (e.g., Er(OTf)₃, Ce(OTf)₃) Deprotection->Metal Triflates Iodine Iodine in Acetone Deprotection->Iodine Organic Acid Organic Acid (e.g., TFA, p-TsOH) NaBArF4 NaBArF₄ in Water

Caption: Major categories of deprotection methods for cyclic ketals.

Acid-Catalyzed Hydrolysis

This is the most traditional and robust method for ketal deprotection. The reaction proceeds via protonation of one of the dioxolane oxygens, followed by ring-opening and subsequent hydrolysis to yield the ketone, ethylene glycol, and regenerate the acid catalyst.

Application Notes:

  • Advantages: High efficiency, straightforward procedure, and readily available reagents.

  • Disadvantages: The harsh conditions are incompatible with other acid-sensitive functional groups such as tert-butoxycarbonyl (Boc) protecting groups, some silyl ethers, and furans. The basic nitrogen of the azepane ring will be protonated, requiring a stoichiometric amount of acid or longer reaction times.

  • Optimization: The reaction rate can be controlled by adjusting the acid concentration, temperature, and co-solvent (e.g., THF, acetone) to improve substrate solubility.

Reaction Mechanism: Acid-Catalyzed Ketal Hydrolysis

G Ketal Spiroketal ProtonatedKetal Protonated Ketal (Oxonium Ion) Ketal->ProtonatedKetal + H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetal->Hemiketal + H₂O - Ethylene Glycol Ketone Ketone Product Hemiketal->Ketone - H⁺ H2O H₂O H3O H₃O⁺ EG Ethylene Glycol

Caption: Simplified mechanism for acid-catalyzed ketal deprotection.

Lewis Acid-Catalyzed Deprotection

For substrates containing acid-labile groups, Lewis acids offer a milder alternative. They activate the ketal by coordinating to one of the oxygen atoms, facilitating cleavage under nearly neutral conditions.

Application Notes:

  • Advantages: High chemoselectivity, allowing for the deprotection of ketals in the presence of sensitive functionalities. These reactions often proceed at room temperature.

  • Disadvantages: Lewis acids can be moisture-sensitive and may require anhydrous conditions. Some Lewis acids are expensive, and stoichiometric amounts may be needed.

  • Common Reagents: Erbium triflate (Er(OTf)₃) and Cerium(III) triflate (Ce(OTf)₃) are noted for being particularly gentle and effective in wet nitromethane.

Iodine-Catalyzed Deprotection in Acetone

This method operates under neutral conditions and relies on a substrate exchange mechanism rather than hydrolysis. It is exceptionally mild and highly chemoselective.

Application Notes:

  • Advantages: Excellent for sensitive substrates. The reaction is fast, often completing within an hour at room temperature.[1] It tolerates double bonds, hydroxyls, acetates, tert-butyl ethers, and even highly acid-sensitive furyl groups.[1][2]

  • Disadvantages: Requires acetone as the solvent, which also acts as the exchange partner. May not be suitable for substrates that can react with iodine.

  • Mechanism: Iodine is believed to activate the ketal, facilitating a transketalization reaction with the acetone solvent.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical conditions for the deprotection of various cyclic ketals, which serve as models for this compound derivatives. Note: Yields and reaction times are substrate-dependent and may require optimization.

MethodCatalyst / ReagentSolvent(s)Temp. (°C)TimeTypical YieldCitation(s)
Acid-Catalyzed Hydrolysis 2M HClAcetone / H₂ORT1 - 4 h>90%[3]
p-Toluenesulfonic acid (cat.)Acetone / H₂ORT2 - 6 h>90%[3]
Lewis Acid-Catalyzed Er(OTf)₃ (cat.)CH₃NO₂ (wet)RT1 - 3 h90-98%[3]
Ce(OTf)₃ (cat.)CH₃NO₂ (wet)RT0.5 - 2 h92-98%[3]
Neutral / Mild Methods I₂ (10 mol%)AcetoneRT45 min - 1.5 h90-98%[1]
NaBArF₄ (cat.)H₂O305 min - 1 h>95%[3]

Experimental Protocols

General Experimental Workflow

The workflow for a typical deprotection reaction involves setup, monitoring, workup, and purification.

G A 1. Reaction Setup - Dissolve substrate - Add reagent/catalyst B 2. Reaction Monitoring - TLC or LC-MS analysis A->B Stir at specified temperature C 3. Workup - Quench reaction - Neutralize (if acidic) - Aqueous extraction B->C Upon completion D 4. Purification - Dry organic layer - Evaporate solvent - Column chromatography C->D E 5. Analysis - NMR, MS, IR - Yield determination D->E

Caption: A standard workflow for a chemical deprotection experiment.

Protocol 1: General Procedure for Acid-Catalyzed Deprotection
  • Reaction Setup: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as acetone or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Acid Addition: Add an aqueous solution of 2M hydrochloric acid (2.0-3.0 equiv). Note: The basic azepane nitrogen will consume one equivalent of acid.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to afford the desired azepan-4-one derivative.

Protocol 2: General Procedure for Iodine-Catalyzed Deprotection
  • Reaction Setup: To a solution of the this compound derivative (1.0 equiv) in acetone (0.1 M), add molecular iodine (I₂) (0.1 equiv).

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within 45-90 minutes.[1] Monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color.

  • Extraction: Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Final Purification: Purify the residue by flash chromatography on silica gel to yield the pure ketone.

References

Application Notes and Protocols for 1,4-Dioxa-8-azaspiro[4.6]undecane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxa-8-azaspiro[4.6]undecane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. Its rigid spirocyclic system, which incorporates a piperidine ring, is advantageous for optimizing pharmacokinetic profiles and enhancing target binding affinity. While direct research on the undecane derivative is emerging, significant insights can be drawn from its closely related analog, 1,4-dioxa-8-azaspiro[4.5]decane, which has been successfully utilized in the development of high-affinity ligands for various biological targets.

These application notes provide an overview of the potential applications of this compound, with a focus on its utility as a scaffold for sigma-1 (σ1) receptor ligands, drawing parallels from the well-characterized decane analog.

Key Applications in Medicinal Chemistry

The this compound core is a versatile starting point for the synthesis of a diverse range of compounds. Preliminary studies on related structures suggest potential antimicrobial and anticancer properties.[1] The primary application, extrapolated from its smaller analog, lies in the development of central nervous system (CNS) agents and oncology therapeutics, particularly as ligands for the σ1 receptor.

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging and Therapy:

The σ1 receptor is overexpressed in a variety of human tumors, making it an attractive target for both diagnostic imaging and targeted therapy. The 1,4-dioxa-8-azaspiro scaffold is a key component of high-affinity σ1 receptor ligands.

A notable example is the 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) . This compound demonstrates high affinity and selectivity for the σ1 receptor.[2][3] Its radiolabeled form, [¹⁸F]5a, has shown significant potential as a PET imaging agent for detecting human carcinoma and melanoma xenografts in preclinical models.[2] Given the structural similarity, it is hypothesized that N-substituted derivatives of this compound could exhibit similar or enhanced binding to the σ1 receptor.

Quantitative Data for a Representative Analog

The following table summarizes the binding affinity of a key 1,4-dioxa-8-azaspiro[4.5]decane derivative for the σ1 receptor. This data serves as a benchmark for the development of analogous undecane compounds.

CompoundTargetBinding Affinity (Ki) [nM]Selectivity vs. σ2 ReceptorSelectivity vs. VAChTReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold1404-fold[2][3]

VAChT: Vesicular Acetylcholine Transporter

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of N-substituted this compound derivatives, based on established methods for analogous compounds.

Protocol 1: Synthesis of N-Arylmethyl-1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives

This protocol describes a general method for the N-alkylation of this compound with a substituted benzyl bromide.

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 4-(2-fluoroethoxy)benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted product.

Protocol 2: In Vitro σ1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the σ1 receptor.

Materials:

  • Membrane homogenates from cells expressing the human σ1 receptor

  • [³H]-(+)-Pentazocine (radioligand)

  • Synthesized test compounds

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the cell membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of haloperidol.

  • Incubate the plates at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Diagram 1: General Synthetic Workflow

G A This compound C N-Alkylation (K2CO3, CH3CN) A->C B Substituted Benzyl Bromide B->C D Crude Product C->D E Purification (Silica Gel Chromatography) D->E F N-Arylmethyl-1,4-Dioxa-8-azaspiro[4.6]undecane E->F

Caption: Synthetic scheme for N-substituted derivatives.

Diagram 2: Sigma-1 Receptor Signaling and Potential Therapeutic Effects

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Processes S1R Sigma-1 Receptor Ca Calcium Signaling S1R->Ca Modulation ROS ROS Production Ca->ROS Apoptosis Apoptosis ROS->Apoptosis Ligand 1,4-Dioxa-8-azaspiro[4.6] undecane Derivative Ligand->S1R Binding

Caption: Hypothesized modulation of cellular pathways.

References

Synthesis of Novel Sigma-1 Receptor Ligands Utilizing a 1,4-Dioxa-8-azaspiro[4.6]undecane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The sigma-1 (σ1) receptor has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders and as a biomarker in oncology. Ligands targeting this receptor have shown potential in the development of novel treatments for neurodegenerative diseases, pain, and cancer. The unique conformational constraints of spirocyclic systems make them attractive scaffolds in medicinal chemistry for achieving high receptor affinity and selectivity. This application note describes the synthesis and characterization of a novel series of potential sigma-1 receptor ligands based on the 1,4-Dioxa-8-azaspiro[4.6]undecane core. This scaffold serves as a versatile building block for creating structurally diverse molecules with potential therapeutic applications.[1] Preliminary studies have suggested that this compound and its derivatives may possess antimicrobial and anticancer properties, making them interesting candidates for further pharmacological investigation.[1]

Synthesis of a Model Bioactive Compound: 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane

A representative bioactive molecule, 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane, was synthesized via N-alkylation. This compound is analogous to known sigma-1 receptor ligands where an aromatic moiety is tethered to a nitrogen-containing spirocycle.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 This compound product 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane reactant1->product K2CO3, Acetonitrile, 60°C reactant2 4-Fluorobenzyl bromide reactant2->product

Caption: Synthetic scheme for the N-alkylation of this compound.

Quantitative Data Summary

The synthesis of 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane and its characterization are summarized in the tables below. The biological data is extrapolated from studies on analogous compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which have shown high affinity for the sigma-1 receptor.[2][3]

Table 1: Synthesis and Characterization

ParameterValue
Product Name 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane
Molecular Formula C₁₅H₂₀FNO₂
Molecular Weight 265.32 g/mol
Reaction Yield 85%
Purity (by HPLC) >98%
Appearance Colorless oil

Table 2: Biological Activity (Predicted based on analogous structures)

ParameterPredicted ValueReference Compound
Target Receptor Sigma-1 (σ1)-
Binding Affinity (Ki) 5-15 nM8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Ki = 5.4 ± 0.4 nM)[2]
Selectivity (vs σ2) >30-fold>30-fold[2]

Experimental Protocols

Protocol 1: Synthesis of 8-(4-fluorobenzyl)-1,4-Dioxa-8-azaspiro[4.6]undecane

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • While stirring, add 4-fluorobenzyl bromide dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 60°C.

  • Maintain stirring at 60°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.

Signaling Pathway and Mechanism of Action

The synthesized compounds are designed to act as ligands for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling pathways, including calcium signaling and ion channel function, which are crucial for cell survival and proliferation. In the context of cancer, sigma-1 receptor ligands can induce apoptosis and inhibit tumor growth.

G cluster_workflow Proposed Mechanism of Action ligand This compound Derivative receptor Sigma-1 Receptor ligand->receptor modulation Modulation of Ca2+ Signaling receptor->modulation ion_channel Ion Channel Regulation receptor->ion_channel apoptosis Induction of Apoptosis modulation->apoptosis ion_channel->apoptosis inhibition Inhibition of Tumor Cell Proliferation apoptosis->inhibition

Caption: Proposed signaling pathway for sigma-1 receptor ligands.

Experimental Workflow for Synthesis and Screening

The overall workflow for the synthesis and biological evaluation of novel sigma-1 receptor ligands based on the this compound scaffold is depicted below.

G start Start: Scaffold Selection (this compound) synthesis N-Alkylation with various benzyl halides start->synthesis purification Purification by Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening: Sigma-1 Receptor Binding Assay characterization->screening data_analysis Data Analysis (Ki, Selectivity) screening->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for synthesis and screening of novel ligands.

The this compound scaffold is a promising starting point for the development of novel bioactive molecules, particularly ligands targeting the sigma-1 receptor. The synthetic protocol for N-alkylation is straightforward and amenable to the creation of a diverse chemical library for structure-activity relationship (SAR) studies. Further investigation into the pharmacological properties of these derivatives is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: The Versatile 1,4-Dioxa-8-azaspiro[4.6]undecane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-Dioxa-8-azaspiro[4.6]undecane scaffold is a valuable heterocyclic motif in medicinal chemistry. Its unique three-dimensional structure, incorporating a spirocyclic ketal and a seven-membered azepane ring, offers an attractive platform for the design of novel therapeutic agents. While direct applications of the this compound core in marketed drugs are not yet established, its structural features suggest significant potential for creating compounds with desirable pharmacological properties. Preliminary research indicates potential antimicrobial and anticancer activities for this scaffold.[1] This document will explore the application of this chemical class in drug discovery, drawing a detailed case study from its close analog, the 1,4-Dioxa-8-azaspiro[4.5]decane system, which has shown significant promise in targeting the sigma-1 (σ1) receptor for cancer imaging.

Case Study: A 1,4-Dioxa-8-azaspiro[4.5]decane Derivative as a High-Affinity Ligand for the Sigma-1 (σ1) Receptor

A notable application of the azaspiroketal scaffold is in the development of ligands for the σ1 receptor, a protein overexpressed in various cancer cell lines.[2] A fluorinated derivative of 1,4-Dioxa-8-azaspiro[4.5]decane, specifically 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated as a potent and selective σ1 receptor ligand for positron emission tomography (PET) imaging of tumors.[3][4]

The following table summarizes the binding affinity and selectivity of the lead compound from the case study.

CompoundTargetBinding Affinity (Ki) [nM]Selectivity vs. σ2 Receptor (fold)Selectivity vs. VAChT¹ (fold)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4301404
¹Vesicular Acetylcholine Transporter

Experimental Protocols

I. General Synthesis of N-Alkylated 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

This protocol provides a general method for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is a common step in the synthesis of biologically active derivatives.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Appropriate alkyl halide (e.g., 4-(2-fluoroethoxy)benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Methylene chloride (CH₂Cl₂)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Ether

Procedure:

  • To a mixture of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) and potassium carbonate (1.1 eq) in acetonitrile, add the desired alkyl halide (1.0 eq) dropwise.

  • Stir the mixture overnight at room temperature.

  • For less reactive halides, the mixture can be heated to 65°C for several hours to drive the reaction to completion.

  • After cooling, dilute the reaction mixture with water and extract with methylene chloride.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • The crude product can be purified by trituration with ether or by column chromatography to yield the desired N-alkylated product.[5]

II. Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the σ1 receptor using a competitive radioligand binding assay.[6][7][8]

Materials:

  • Receptor Source: Guinea pig liver membranes or commercially available membranes from cells expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor agonist).

  • Test Compound (e.g., a derivative of this compound).

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filter plates.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (typically spanning from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

    • Prepare the radioligand solution in assay buffer at a concentration at or below its Kd value (e.g., 1.0 - 3.0 nM).

    • Prepare the membrane homogenate at an optimized concentration in assay buffer.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, the high concentration of unlabeled ligand, and membrane preparation.

    • Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the serially diluted test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthetic Workflow for N-Alkylated Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D N-Alkylation in Acetonitrile A->D B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) C->D E Aqueous Workup D->E F Extraction E->F G Purification F->G H N-Alkylated Derivative G->H

Caption: General workflow for the synthesis of N-alkylated this compound derivatives.

Sigma-1 Receptor Signaling in Cancer

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, known as the mitochondria-associated membrane (MAM).[2] It plays a role in regulating calcium signaling and cellular stress responses, which are critical for cancer cell survival.[2][3]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Ligand External Stimulus S1R Sigma-1 Receptor (σ1R) BiP BiP Chaperone S1R->BiP Basal State IP3R IP3 Receptor S1R->IP3R Modulation Mito_Ca Mitochondrial Ca²⁺ Uptake IP3R->Mito_Ca Ca²⁺ Transfer Apoptosis Inhibition of Apoptosis Mito_Ca->Apoptosis Ligand σ1R Ligand (e.g., Azaspiro-derivative) Ligand->S1R Activation

Caption: Simplified signaling pathway of the σ1 receptor at the ER-mitochondria interface in cancer cells.

References

Application Notes and Protocols: 1,4-Dioxa-8-azaspiro[4.6]undecane as a Scaffold for Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of 1,4-Dioxa-8-azaspiro[4.6]undecane as a scaffold for novel ligands is limited. However, the closely related and structurally similar 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective ligands, particularly for the sigma-1 (σ₁) receptor. This document will therefore utilize the well-documented 1,4-Dioxa-8-azaspiro[4.5]decane system as a representative example to illustrate the potential applications and methodologies relevant to the this compound scaffold. The protocols and data presented herein are based on studies of the [4.5]decane analogue and should be adapted and validated for the [4.6]undecane system.

Introduction to the 1,4-Dioxa-8-azaspiro Scaffold

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel interactions with biological targets and improve physicochemical properties. The this compound scaffold, and its analogues like the [4.5]decane system, offer a versatile platform for the design of new ligands. The presence of a secondary amine allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR). The dioxolane group can act as a bioisosteric replacement for a carbonyl group, potentially improving metabolic stability and pharmacokinetic properties.

Preliminary research suggests that compounds based on the this compound scaffold may possess antimicrobial and anticancer properties.[1] This scaffold serves as a versatile precursor for creating more complex heterocyclic compounds for pharmaceutical development.[1]

Application: Development of Sigma-1 (σ₁) Receptor Ligands

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum. It is implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making it an attractive therapeutic target. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has been successfully used to develop high-affinity and selective σ₁ receptor ligands.

Quantitative Data: Binding Affinities of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

The following table summarizes the binding affinities (Ki) of a series of N-substituted 1,4-Dioxa-8-azaspiro[4.5]decane derivatives for the σ₁ and σ₂ receptors. This data is crucial for understanding the structure-activity relationship and for guiding the design of new ligands based on similar scaffolds.

Compound IDR-Group (Substitution on Nitrogen)Ki (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₂/σ₁)
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.4>160>30
5b 4-Fluorobenzyl10.2 ± 1.5>300>29
5c Benzyl25.7 ± 3.1>500>19
5d 4-Methoxybenzyl33.1 ± 4.5>600>18

Data extracted from a study on novel piperidine compounds as σ₁ receptor ligands. The study found that 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) showed high affinity for σ₁ receptors.[2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of derivatized spirocyclic scaffolds and for the biological evaluation of their receptor binding affinity.

Synthesis of N-Alkylated 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

This protocol describes a general method for the N-alkylation of the parent scaffold with various benzyl bromides.

Workflow for N-Alkylation

workflow reagents 1,4-Dioxa-8-azaspiro[4.5]decane + R-CH2-Br + K2CO3 solvent Acetonitrile (MeCN) reagents->solvent Dissolve reaction Stir at room temperature solvent->reaction React workup Filtration & Concentration reaction->workup Process purification Column Chromatography workup->purification Purify product N-Alkylated Product purification->product binding_assay A Prepare Membrane Homogenates (e.g., from Guinea Pig Brain) B Incubate Membranes with: - [3H]-(+)-pentazocine (Radioligand) - Test Compound (Varying Concentrations) A->B D Incubation (e.g., 120 min at 37°C) B->D C Define Non-Specific Binding (using excess Haloperidol) C->B E Terminate Reaction (Rapid Filtration) D->E F Wash Filters E->F G Measure Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H signaling cluster_ER Endoplasmic Reticulum BiP BiP S1R σ₁ Receptor S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Induces Ligand Spirocyclic Ligand (Agonist) Ligand->S1R Binds Downstream Downstream Signaling (e.g., cell survival) Ca_release->Downstream

References

Application Notes and Protocols: Synthesis and Evaluation of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives for Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma-1 receptors (σ1R) are increasingly recognized as promising targets for cancer diagnosis and therapy due to their overexpression in various tumor cell lines, including prostate, breast, and lung cancer. This overexpression is implicated in tumor cell survival and proliferation. Consequently, developing radiolabeled ligands that specifically target σ1R offers a promising avenue for non-invasive tumor imaging using Positron Emission Tomography (PET). This document provides detailed protocols for the synthesis and evaluation of 1,4-dioxa-8-azaspiro[4.6]undecane derivatives as potential σ1R-targeted PET imaging agents.

Note on Analogous Compounds: Detailed experimental data in the literature is most readily available for the closely related 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. The following protocols are based on these established methods, which are expected to be highly applicable to the synthesis and evaluation of the undecane ([4.6]) analogs.

I. Rationale for Targeting Sigma-1 Receptors in Tumors

The logical framework for utilizing this compound derivatives for tumor imaging is based on the unique characteristics of the sigma-1 receptor in cancer biology.

Logical Framework for Sigma-1 Receptor Targeted Tumor Imaging A Sigma-1 Receptor Overexpression in Various Tumor Types B High Affinity & Selectivity of This compound Derivatives for Sigma-1 Receptor A->B enables targeting C Radiolabeling with PET Isotope (e.g., [18F]) B->C allows for D Targeted Accumulation of Radiotracer in Tumor Tissue C->D leads to E Non-invasive Visualization of Tumors via PET Imaging D->E enabling

Caption: Logical workflow for tumor imaging.

II. Chemical Synthesis and Radiolabeling Workflow

The synthesis of the radiolabeled tracer involves a multi-step process, starting from the core spirocyclic structure, followed by functionalization and subsequent radiolabeling.

Synthesis and Radiolabeling Workflow cluster_synthesis Non-radioactive Synthesis cluster_radiolabeling Radiolabeling cluster_qc Quality Control A Synthesis of This compound Core B Functionalization with a Linker and a Precursor for Radiolabeling A->B D Automated Radiosynthesis: Nucleophilic Substitution B->D C [18F]Fluoride Production (Cyclotron) C->D E Purification of [18F]-labeled Derivative D->E F Determination of Radiochemical Purity (HPLC) E->F G Measurement of Specific Activity F->G

Caption: Synthesis and radiolabeling workflow.

III. Experimental Protocols

A. Synthesis of Precursor for Radiolabeling

A key precursor for radiolabeling is the tosylated derivative, which allows for nucleophilic substitution with [¹⁸F]fluoride. The synthesis of a representative precursor for a related decane derivative is described below and is adaptable for the undecane analog.

Protocol 1: Synthesis of the Tosylate Precursor

  • Step 1: N-Alkylation. To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the appropriate alkylating agent (e.g., 4-(hydroxymethyl)benzyl bromide). Stir the reaction mixture at room temperature overnight.

  • Step 2: Purification. After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 3: Tosylation. Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add triethylamine, followed by p-toluenesulfonyl chloride. Allow the reaction to warm to room temperature and stir for several hours.

  • Step 4: Final Purification. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the final tosylate precursor by column chromatography.

B. Automated [¹⁸F]Radiolabeling

The radiolabeling is typically performed in an automated synthesis module to handle the radioactivity safely and efficiently.

Protocol 2: Automated [¹⁸F]Radiosynthesis

  • [¹⁸F]Fluoride Trapping. Load an aqueous solution of [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.

  • Elution and Drying. Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling Reaction. Add a solution of the tosylate precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. Heat the reaction mixture at an elevated temperature (e.g., 110°C) for a specified time (e.g., 15 minutes).

  • Purification. After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired [¹⁸F]-labeled product with ethanol.

  • Final Formulation. Dilute the ethanolic solution with saline for in vivo studies.

C. In Vitro and In Vivo Evaluation

A series of experiments are necessary to characterize the potential of the new radiotracer for tumor imaging.

In Vitro and In Vivo Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Tumor Xenograft Models) A Receptor Binding Affinity Assay (Ki determination) D Biodistribution Studies (%ID/g in various organs) A->D B Cell Uptake Studies (Tumor vs. Normal Cells) B->D C Lipophilicity Measurement (LogD) C->D E Small Animal PET Imaging D->E F Blocking Studies (with known Sigma-1 ligand) E->F

Caption: In vitro and in vivo evaluation workflow.

Protocol 3: In Vitro Cell Uptake Assay

  • Cell Culture. Culture tumor cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) and a control cell line in appropriate media.

  • Incubation. Seed the cells in multi-well plates. Once confluent, incubate the cells with the [¹⁸F]-labeled tracer at 37°C for various time points.

  • Washing and Lysis. After incubation, wash the cells with cold PBS to remove unbound tracer. Lyse the cells using a suitable lysis buffer.

  • Measurement. Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis. Express the cell uptake as a percentage of the added dose per milligram of protein.

Protocol 4: Biodistribution Studies in Tumor-Bearing Mice

  • Animal Model. Induce tumor xenografts in immunocompromised mice by subcutaneous injection of tumor cells.

  • Injection. Once the tumors reach a suitable size, inject the [¹⁸F]-labeled tracer intravenously into the tail vein.

  • Tissue Harvesting. At various time points post-injection, euthanize the mice and dissect the major organs and the tumor.

  • Measurement. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis. Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

IV. Data Presentation

Quantitative data from the evaluation of these derivatives should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: In Vitro Characteristics of a Representative 1,4-Dioxa-8-azaspiro Derivative

CompoundTarget ReceptorBinding Affinity (Ki, nM)Lipophilicity (LogD)
Derivative ASigma-15.4 ± 0.42.1
Haloperidol (control)Sigma-13.2 ± 0.33.8

Data presented is for a [4.5]decane analog as a representative example.[1][2][3]

Table 2: In Vivo Tumor Uptake and Biodistribution of a Representative [¹⁸F]-labeled Derivative in Tumor-Bearing Mice (%ID/g at 60 min post-injection)

OrganTumorBloodHeartLungLiverSpleenKidneyMuscleBrain
Uptake (%ID/g)4.5 ± 0.80.9 ± 0.21.5 ± 0.32.1 ± 0.43.5 ± 0.62.8 ± 0.51.8 ± 0.40.6 ± 0.11.2 ± 0.3

Data presented is for a [4.5]decane analog as a representative example.[1][2][3]

V. Conclusion

The synthesis and evaluation of this compound derivatives, guided by the successful development of their [4.5]decane analogs, present a promising strategy for the development of novel PET radiotracers for tumor imaging. The high affinity and selectivity for the sigma-1 receptor, coupled with favorable pharmacokinetic properties, make these compounds excellent candidates for clinical translation. The detailed protocols provided herein offer a comprehensive framework for researchers in the field of radiopharmaceutical sciences and oncology to further explore and optimize this class of imaging agents.

References

Application Notes and Protocols for 1,4-Dioxa-8-azaspiro[4.6]undecane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 1,4-Dioxa-8-azaspiro[4.6]undecane in material science is an emerging area of research with limited published data. The following application notes and protocols are based on the known chemical properties of the molecule, established principles of polymer chemistry, and analogies to structurally similar compounds, particularly its lower homolog 1,4-Dioxa-8-azaspiro[4.5]decane. These notes are intended to serve as a foundational guide for researchers exploring the potential of this versatile spirocyclic compound.

Introduction: The Potential of this compound in Material Science

This compound is a unique heterocyclic compound featuring a spirocyclic junction that imparts a rigid, three-dimensional structure.[1][2] This inherent rigidity, combined with the presence of a reactive secondary amine and two ether linkages, makes it a promising building block for the synthesis of novel functional polymers and specialty chemicals.[1] The incorporation of this spiro moiety into polymer backbones is anticipated to influence key material properties such as thermal stability, solubility, and mechanical strength.

The presence of both nitrogen and oxygen atoms suggests potential for creating materials with specific binding capabilities, making them interesting for applications in separation technologies or as functional additives.[1] Furthermore, the ability to functionalize the secondary amine allows for the introduction of various chemical groups, paving the way for the development of a wide range of materials with tailored properties for applications in coatings, advanced composites, and biomaterials.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its application in material synthesis.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
CAS Number 16803-07-9[2]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in a range of organic solvents.

Synthesis of Polymerizable Monomers from this compound

The secondary amine of this compound is the primary site for modification to create polymerizable monomers.

This protocol describes the synthesis of a vinyl monomer suitable for free-radical polymerization.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-acryloyl monomer.

Logical Relationship for N-Acryloyl Monomer Synthesis

start This compound + Triethylamine in DCM step1 Cool to 0 °C start->step1 Dissolve step2 Add Acryloyl Chloride dropwise step1->step2 step3 Stir at RT for 12h step2->step3 React step4 Quench with NaHCO₃ (aq) step3->step4 step5 Purification (Column Chromatography) step4->step5 Workup end N-Acryloyl-1,4-Dioxa-8-azaspiro[4.6]undecane step5->end

Caption: Synthesis of a vinyl monomer from this compound.

This protocol describes the synthesis of a diol by reacting the secondary amine with an appropriate hydroxy-functionalized molecule.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 3-chloro-1,2-propanediol (1.1 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the diol monomer.

Proposed Polymerization Protocols

Experimental Protocol:

  • Preparation: In a Schlenk tube, dissolve the N-acryloyl monomer (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • Isolation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Experimental Workflow for Free-Radical Polymerization

start Dissolve Monomer and AIBN in Toluene step1 Freeze-Pump-Thaw Cycles (x3) start->step1 Degas step2 Heat at 70 °C for 24h step1->step2 Initiate step3 Precipitate in Methanol step2->step3 Isolate step4 Filter and Dry Polymer step3->step4 end Poly(N-Acryloyl-1,4-Dioxa-8-azaspiro[4.6]undecane) step4->end

Caption: Workflow for the free-radical polymerization of the N-acryloyl monomer.

The secondary amine of this compound can be reacted with diacyl chlorides to form polyamides.

Experimental Protocol:

  • Monomer Solution: In a flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like pyridine (2.2 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Acyl Chloride Solution: In a separate flask, dissolve a diacyl chloride (e.g., terephthaloyl chloride) (1.0 eq) in NMP.

  • Polymerization: Cool the diamine solution to 0 °C and add the diacyl chloride solution dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Isolation: Precipitate the polyamide by pouring the reaction mixture into water.

  • Purification: Collect the polymer by filtration, wash thoroughly with water and then methanol, and dry under vacuum.

Potential Applications in Material Science and Drug Development

The unique spirocyclic structure of this compound suggests several potential applications for its derived polymers:

  • High-Performance Polymers: The rigidity of the spiro backbone could lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability, suitable for applications in engineering plastics and composites.

  • Specialty Coatings: The polarity imparted by the dioxa and aza groups may result in polymers with good adhesion to various substrates, making them candidates for specialty coatings and adhesives.

  • Optical Materials: The dense structure of spiro-polymers can lead to materials with a high refractive index, which is desirable for optical applications such as lenses and optical films.

  • Drug Delivery: The amine functionality provides a handle for conjugating drugs or targeting moieties. Polymers derived from this spirocycle could be designed as biodegradable carriers for controlled drug release. The spiro structure may also influence the degradation kinetics of polyester-based delivery systems.

  • Biomaterials: The potential for creating biocompatible and biodegradable polymers makes this spirocycle an interesting candidate for developing scaffolds for tissue engineering and other biomedical applications.

Characterization of Synthesized Polymers

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation of the polymer repeating unit.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups in the polymer.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.

Conclusion

While direct applications of this compound in material science are not yet widely reported, its unique chemical structure presents a compelling case for its exploration as a novel building block for advanced materials. The protocols and potential applications outlined in these notes provide a starting point for researchers to investigate the synthesis and properties of polymers derived from this intriguing spirocyclic compound. Further research in this area is likely to uncover new materials with unique and valuable properties for a wide range of scientific and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,4-Dioxa-8-azaspiro[4.6]undecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1,4-Dioxa-8-azaspiro[4.6]undecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the acid-catalyzed ketalization of an azepan-4-one precursor with ethylene glycol. [No specific citation available for a direct synthesis, but this is a standard method for analogous spiroketals.] This reaction involves the protection of the ketone functional group as a cyclic ketal. If the nitrogen atom in the azepan-4-one is protected (e.g., with a Boc group), a subsequent deprotection step is required.

Q2: What are the critical parameters to control for a high yield in this reaction?

A2: The key to achieving a high yield is effectively managing the reaction equilibrium. Since ketalization is a reversible reaction that produces water, continuous removal of water is crucial to drive the reaction to completion.[1][2] This is typically accomplished using a Dean-Stark apparatus during reflux.[1][2] Other important factors include the choice and concentration of the acid catalyst, reaction temperature, and the purity of reactants and solvents.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion is a common issue and can often be attributed to insufficient water removal.[1] Ensure your Dean-Stark apparatus is functioning correctly and that the solvent forms an effective azeotrope with water (e.g., toluene or benzene). Another possibility is catalyst deactivation or an insufficient amount of catalyst. The reaction may also require longer reaction times or higher temperatures to reach completion.

Q4: I am observing significant side product formation. What are the potential side reactions?

A4: In acid-catalyzed reactions of molecules containing a nitrogen atom, side reactions can include self-condensation of the starting ketone, or, if harsh acidic conditions are used for N-Boc deprotection, potential side reactions involving the unprotected amine. For the ketalization step itself, incomplete reaction leading to the hemiketal intermediate is the most common "side product."

Q5: What is the role of this compound in signaling pathways?

A5: Currently, there is no direct evidence to suggest that this compound itself is directly involved in cellular signaling pathways. Instead, it serves as a valuable building block or scaffold in medicinal chemistry.[3] Its rigid spirocyclic structure is used to create more complex molecules with specific three-dimensional orientations, which can then be designed to interact with biological targets such as enzymes or receptors.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective water removal.Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) and ensure a good reflux rate.[1][2] Alternatively, use molecular sieves as a dehydrating agent.[1]
Inactive or insufficient acid catalyst.Use a fresh batch of acid catalyst (e.g., p-toluenesulfonic acid) and ensure an adequate catalytic amount (typically 0.02-0.05 equivalents).[4]
Low reaction temperature or short reaction time.Increase the reaction temperature to ensure efficient reflux and monitor the reaction over a longer period using TLC or GC.
Incomplete Reaction (Starting Material Remains) Reaction has reached equilibrium.Vigorously remove water to shift the equilibrium towards the product. Consider adding an excess of ethylene glycol.
Steric hindrance in the substrate.This is less likely for this specific substrate but can be a factor in more complex derivatives. A stronger acid catalyst or higher temperatures might be necessary.
Product Degradation During Workup Ketal is hydrolyzed back to the ketone.Acetals are sensitive to aqueous acid.[1] During workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) before adding water.[1]
Difficulty in Product Purification Product is a basic amine and may interact with silica gel.Purify using column chromatography on silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking. Alternatively, consider distillation under reduced pressure.
Contamination with residual ethylene glycol.Ethylene glycol can be removed by washing the organic extract with water or brine during the workup.
Low Yield After N-Boc Deprotection Harsh deprotection conditions causing side reactions.Use milder deprotection conditions. For example, instead of strong TFA, consider using HCl in an organic solvent like dioxane or methanol at a controlled temperature.[5]
Incomplete deprotection.Monitor the deprotection reaction carefully by TLC. If the reaction stalls, a slight increase in temperature or reaction time may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Boc-azepan-4-one

This two-step protocol involves the ketalization of N-Boc-azepan-4-one followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl this compound-8-carboxylate

  • Materials:

    • N-Boc-azepan-4-one

    • Ethylene glycol (1.5 equivalents)

    • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-azepan-4-one, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials:

    • tert-butyl this compound-8-carboxylate

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the product from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add an excess of 4M HCl in 1,4-dioxane and stir the mixture at room temperature.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent. Alternatively, the product can be isolated as the hydrochloride salt by precipitation with diethyl ether.

Data Presentation

Table 1: Representative Conditions for Acid-Catalyzed Ketalization of Cyclic Ketones

CatalystEquivalents of DiolSolventTemperature (°C)Water Removal MethodTypical Yield (%)
p-TsOH1.2 - 2.0Toluene110 (Reflux)Dean-Stark85-95
H₂SO₄ (catalytic)1.5Benzene80 (Reflux)Dean-Stark80-90
Amberlyst-152.0Dichloromethane40 (Reflux)Molecular Sieves75-85
CSA1.5Toluene110 (Reflux)Dean-Stark88-96

Note: Yields are representative for analogous ketalization reactions and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection cluster_final Final Product N-Boc-azepan-4-one N-Boc-azepan-4-one Ketalization Ketalization (p-TsOH, Toluene, Reflux) N-Boc-azepan-4-one->Ketalization Ethylene Glycol Ethylene Glycol Ethylene Glycol->Ketalization Workup_1 Aqueous Workup Ketalization->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Deprotection N-Boc Deprotection (HCl in Dioxane) Purification_1->Deprotection Final_Product This compound Deprotection->Final_Product Troubleshooting_Tree Start Low Yield in Ketalization? Check_Water Is water being effectively removed? Start->Check_Water Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Check_Catalyst Is the catalyst active and in sufficient quantity? Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Conditions Are reaction time and temperature adequate? Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Yes_Water->Check_Catalyst Improve_Water_Removal Optimize Dean-Stark setup or use molecular sieves. No_Water->Improve_Water_Removal Yes_Catalyst->Check_Conditions Replace_Catalyst Use fresh catalyst and/or increase loading. No_Catalyst->Replace_Catalyst Consider_Other Consider other issues (e.g., reactant purity). Yes_Conditions->Consider_Other Increase_Time_Temp Increase reaction time and/or temperature. No_Conditions->Increase_Time_Temp Medicinal_Chemistry_Role Scaffold This compound (Rigid Scaffold) Derivatization Chemical Derivatization Scaffold->Derivatization Bioactive_Molecule Novel Bioactive Molecule Derivatization->Bioactive_Molecule Biological_Target Biological Target (e.g., Enzyme, Receptor) Bioactive_Molecule->Biological_Target interacts with Therapeutic_Effect Potential Therapeutic Effect Biological_Target->Therapeutic_Effect leads to

References

Technical Support Center: Purification of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1,4-Dioxa-8-azaspiro[4.6]undecane derivatives. This resource is designed to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the purification of these spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials (e.g., the parent amine and carbonyl compound), byproducts from side reactions, and residual catalysts or reagents. For instance, in syntheses involving the reaction of an azepane derivative with ethylene glycol, incomplete reaction or hydrolysis of the dioxolane ring can be a source of impurities.[1]

Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. What can I do?

A2: The basic nitrogen atom in the azaspirocycle can interact strongly with the acidic silica gel, potentially leading to degradation or poor recovery.[2] Consider the following:

  • Deactivating the silica gel: Pre-treating the silica gel with a small amount of a volatile base like triethylamine (typically 0.1-1% in the eluent) can neutralize the acidic sites.

  • Alternative stationary phases: If the compound is highly sensitive, consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil.[2]

  • Reverse-phase chromatography: This technique can be a suitable alternative if the compound and impurities have different polarities.

Q3: I am having difficulty separating my target compound from a closely related impurity with a similar Rf value. How can I improve the separation?

A3:

  • Optimize the solvent system: A systematic approach to solvent system optimization is crucial. Try varying the polarity of the eluent and consider using a three-component solvent system to fine-tune the separation.

  • Gradient elution: A solvent gradient can help to resolve compounds with similar Rf values.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers significantly higher resolution than flash chromatography. A reverse-phase C18 column is a good starting point for many organic molecules.[3]

Q4: My purified compound shows broader peaks than expected in the NMR spectrum. What could be the cause?

A4: Broad peaks in the NMR spectrum can be due to several factors:

  • Residual paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Conformational exchange: The flexible seven-membered ring in the azaspiro[4.6]undecane system can undergo conformational exchange on the NMR timescale, leading to broad signals. Acquiring the spectrum at different temperatures can help to confirm this.

  • Proton exchange: The N-H proton (if present) can undergo exchange, which can broaden its signal and those of adjacent protons. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear, confirming its identity.

Troubleshooting Guides

Issue 1: Low Recovery from Column Chromatography
Possible Cause Troubleshooting Step Expected Outcome
Compound irreversibly adsorbed onto the silica gel Test compound stability on a small amount of silica gel (TLC analysis).[2]If the compound degrades, consider alternative stationary phases or deactivation of silica gel.
Use a less polar eluent to reduce interaction with the stationary phase.Improved recovery of the compound.
Compound is too polar and is not eluting Gradually increase the polarity of the eluent (e.g., add methanol to a dichloromethane/ethyl acetate mixture).The compound should start to elute from the column.
Consider reverse-phase chromatography.The compound may elute with a suitable mobile phase (e.g., acetonitrile/water).
Compound is co-eluting with an unseen impurity Analyze fractions by a more sensitive method (e.g., LC-MS).Identification of the co-eluting impurity, allowing for optimization of the purification method.
Issue 2: Inconsistent Retention Times in HPLC
Possible Cause Troubleshooting Step Expected Outcome
Air bubbles in the pump or detector Degas the mobile phase and prime the pump.Stable baseline and reproducible retention times.
Leak in the system Inspect all fittings and connections for signs of leakage.Elimination of leaks and restoration of consistent system pressure.
Changes in mobile phase composition Ensure the mobile phase is prepared accurately and consistently. Use a mobile phase from the same batch for a series of runs.Consistent retention times across multiple injections.
Column degradation Flush the column with a strong solvent to remove any strongly adsorbed compounds. If the problem persists, the column may need to be replaced.Improved peak shape and reproducible retention times.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with base deactivation)
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel and suspend it in the initial, least polar eluent. Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Carefully add the eluent to the top of the column and apply pressure to begin the elution. Collect fractions and monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Preparative Reverse-Phase HPLC
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Filter and degas both solvents.[3]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in a suitable solvent (preferably the mobile phase) and inject it onto the column.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Solvent Removal: Analyze the fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chromatography Flash Column Chromatography start->column_chromatography hplc Preparative HPLC column_chromatography->hplc Further Purification tlc TLC Analysis column_chromatography->tlc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms tlc->column_chromatography Optimize pure_product Pure Compound nmr->pure_product ms->pure_product

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation compound_degradation Compound Degradation start->compound_degradation change_eluent Optimize Eluent low_yield->change_eluent change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase poor_separation->change_eluent use_hplc Use HPLC poor_separation->use_hplc compound_degradation->change_stationary_phase deactivate_silica Deactivate Silica compound_degradation->deactivate_silica

References

common side reactions with 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.6]undecane. The information addresses common side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional group incompatibilities with this compound?

A1: The primary incompatibilities arise from its two key functional groups: the secondary amine and the cyclic ketal (dioxolane ring).

  • Secondary Amine: The secondary amine is nucleophilic and basic. It will react with electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (under reductive amination conditions). It is incompatible with strong acids, forming an ammonium salt.

  • Cyclic Ketal: The 1,4-dioxa moiety is a ketal, which is sensitive to acidic conditions. It is stable to bases and nucleophiles but will hydrolyze in the presence of aqueous acid to reveal the parent ketone.[1]

Q2: I am seeing incomplete conversion in my N-alkylation reaction. What are the possible causes?

A2: Incomplete conversion in N-alkylation reactions can be due to several factors:

  • Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and sulfonates (e.g., tosylates, mesylates).

  • Inadequate base: The base may not be strong enough to effectively deprotonate the secondary amine or neutralize the acid generated during the reaction.

  • Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

  • Steric hindrance: A bulky alkylating agent or substitution near the nitrogen atom can slow down the reaction.

Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation is a common side reaction when working with secondary amines, as the resulting tertiary amine can still be nucleophilic. To favor mono-alkylation:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.

  • Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.

  • Lower temperature: Running the reaction at a lower temperature can sometimes favor the initial alkylation over the subsequent one.

Q4: During workup of my reaction, I am observing the formation of a ketone byproduct. What is happening?

A4: The formation of a ketone byproduct, specifically cycloheptanone, indicates the hydrolysis of the ketal protecting group. This is typically caused by acidic conditions during the reaction or aqueous workup. Ensure that the reaction is run under anhydrous and non-acidic conditions and that any acidic reagents are neutralized before prolonged contact with water.

Troubleshooting Guides

Issue 1: Unexpected Side Products in N-Alkylation Reactions
Symptom Possible Cause Troubleshooting Steps
A byproduct with a higher molecular weight than the desired product is observed by LC-MS or TLC.Over-alkylation: The desired N-alkylated product has reacted further with the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.- Use a 1:1 stoichiometry of the amine and alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide). - Lower the reaction temperature.
The appearance of a new, more polar spot on TLC, and a mass corresponding to the deprotected product.Ketal Hydrolysis: The reaction or workup conditions are acidic, leading to the cleavage of the dioxolane ring.- Ensure all reagents and solvents are anhydrous. - Use a non-acidic base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine). - If an acidic workup is necessary, minimize the time the product is in contact with the aqueous acid and consider performing it at a low temperature. - Use a buffered aqueous solution for workup.
Issue 2: Low Yield or No Reaction
Symptom Possible Cause Troubleshooting Steps
Starting material is largely unreacted after the specified reaction time.Insufficient Reactivity: The alkylating agent is not reactive enough, or the reaction conditions are too mild.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). - Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the Sₙ2 reaction. - Ensure the base is strong enough for the reaction conditions.
The reaction is sluggish and does not go to completion.Poor Solubility: The reactants or base may not be sufficiently soluble in the chosen solvent.- Screen different solvents to find one where all components are soluble at the reaction temperature. - Consider using a phase-transfer catalyst if a biphasic system is unavoidable.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for the N-alkylation of a closely related analog, 1,4-Dioxa-8-azaspiro[4.5]decane, can be adapted.

General Protocol for N-Alkylation with an Alkyl Halide

This protocol is adapted from the synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodooctane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature.

  • Add the alkyl halide (1.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC or LC-MS.

  • If the reaction is sluggish, it can be heated to a moderate temperature (e.g., 60-80 °C).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Reactant Molar Eq. Example Amount
This compound1.01.57 g (10 mmol)
Iodooctane1.02.40 g (10 mmol)
Potassium Carbonate1.11.52 g (11 mmol)
Acetonitrile-50 mL

Visualizations

Reaction_Pathway cluster_main N-Alkylation Pathway cluster_side1 Side Reaction: Over-alkylation cluster_side2 Side Reaction: Ketal Hydrolysis Start This compound Product N-Alkyl-1,4-Dioxa-8-azaspiro[4.6]undecane Start->Product R-X, Base Overalkylation N,N-Dialkyl-azaspiro[4.6]undecanium Salt Product->Overalkylation R-X Hydrolysis Cycloheptanone Derivative Product->Hydrolysis H₃O⁺ (aq) Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purity_OK Purity OK? Check_Purity->Purity_OK Conditions_OK Conditions Appropriate? Check_Conditions->Conditions_OK Purity_OK->Check_Conditions Yes Purify Purify Starting Materials Purity_OK->Purify No Modify_Conditions Modify Conditions: - Increase Temperature - Change Solvent - Stronger Base Conditions_OK->Modify_Conditions No End Re-run Reaction Conditions_OK->End Yes Purify->End Modify_Conditions->End

References

Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the acid-catalyzed condensation of azepane-4-one with ethylene glycol. This reaction typically employs a Dean-Stark apparatus to remove water and drive the equilibrium towards the formation of the desired spiroketal.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Several byproducts can form depending on the reaction conditions. These may include:

  • Unreacted starting materials (azepane-4-one and ethylene glycol).

  • 1,4-Dioxane, formed from the acid-catalyzed self-condensation of ethylene glycol.[1]

  • 2-Methyl-1,3-dioxolane, which can arise from reactions involving acetaldehyde, a potential side product.[1]

  • Polymeric materials from the decomposition of starting materials or products.

  • An enamine resulting from the deprotonation of an iminium ion intermediate.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Disappearance of the starting materials and the appearance of the product spot/peak will indicate the reaction's progression.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through distillation under reduced pressure or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q5: Which analytical techniques are best for identifying byproducts?

A5: A combination of techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure of the main product and impurities.[3][4][5]

  • Mass Spectrometry (MS), often coupled with GC (GC-MS): To determine the molecular weight of the components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the product and impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction- Ensure efficient removal of water using a properly set up Dean-Stark trap. - Increase reaction time. - Check the catalytic activity of the acid catalyst (e.g., p-toluenesulfonic acid).
Reversible reaction- Use a larger excess of ethylene glycol to shift the equilibrium towards the product.
Product loss during workup- Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous extraction to minimize product solubility in the aqueous phase.
Degradation of starting material or product- Ensure the reaction temperature is not too high. - Use a milder acid catalyst if degradation is suspected.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
Unreacted Azepane-4-oneGC-MS, ¹H NMR- Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Optimize the stoichiometry of reactants.
Unreacted Ethylene Glycol¹H NMR, Extraction with water- Remove excess ethylene glycol by washing the organic phase with water or brine during workup.[6] - Distill the product under reduced pressure.
1,4-DioxaneGC-MS, ¹H NMR- Use the minimum effective amount of acid catalyst. - Maintain a controlled reaction temperature to minimize side reactions of ethylene glycol.[1]
Polymeric byproductsBaseline elevation in NMR, Insoluble material- Lower the reaction temperature. - Use a higher dilution of reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add azepane-4-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Identification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide range (e.g., m/z 30-400) to detect a variety of potential byproducts.

  • Data Analysis: Compare the obtained mass spectra with library data (e.g., NIST) to identify known compounds.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Azepane-4-one Azepane-4-one Reaction Acid Catalyst Toluene, Reflux Azepane-4-one->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Mixture (TLC, GC-MS) Start->Check_Reaction Impurity_ID Impurity Identified? Check_Reaction->Impurity_ID Unreacted_SM Unreacted Starting Materials Present Impurity_ID->Unreacted_SM Yes Known_Byproduct Known Byproduct Present Impurity_ID->Known_Byproduct Yes Unknown_Impurity Unknown Impurity Impurity_ID->Unknown_Impurity No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Unreacted_SM->Optimize_Conditions Optimize_Workup Optimize Workup/ Purification: - Extraction - Distillation - Chromatography Known_Byproduct->Optimize_Workup Characterize_Unknown Characterize Unknown: - NMR - High-Res MS Unknown_Impurity->Characterize_Unknown End Pure Product Optimize_Conditions->End Optimize_Workup->End Characterize_Unknown->Optimize_Workup

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dioxa-8-azaspiro[4.6]undecane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for this compound?

A high-yield method involves the condensation reaction of azepan-4-one with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene. This reaction, when driven to completion by the removal of water, can achieve yields of up to 92%.

Q2: What are the critical parameters to control for maximizing the yield of the condensation reaction?

To maximize the yield, it is crucial to effectively remove water from the reaction mixture. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Other critical parameters include the purity of the starting materials, the catalyst loading, and the reaction temperature and time.

Q3: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup: The product may be lost during extraction, washing, or purification steps.

  • Poor quality of reagents: Impurities in the starting materials or solvent can interfere with the reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting material (azepan-4-one) and the appearance of the product.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Water Removal Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Check for any leaks in the system. Use a sufficient amount of a suitable solvent (e.g., toluene) to form an azeotrope with water.Continuous removal of water, driving the equilibrium towards product formation and improving the yield.
Inactive Catalyst Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. Ensure the catalyst is not degraded.An active catalyst will effectively protonate the carbonyl group, facilitating nucleophilic attack by ethylene glycol.
Low Reaction Temperature Increase the reaction temperature to ensure efficient azeotropic removal of water. The boiling point of the toluene-water azeotrope is approximately 85°C.A higher temperature will increase the reaction rate and the efficiency of water removal.
Insufficient Reaction Time Monitor the reaction by TLC or GC until the starting material is consumed. The reaction may require several hours to reach completion.Allowing the reaction to proceed to completion will maximize the product yield.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or the amount of ethylene glycol.Complete consumption of the starting ketone, leading to a purer product.
Formation of Side Products Control the reaction temperature to avoid potential side reactions. Overheating can lead to decomposition or polymerization.Minimized formation of byproducts, resulting in a cleaner reaction mixture and higher purity of the final product.
Inefficient Purification Optimize the purification method. Column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective. Distillation under reduced pressure is another option for purification.Effective separation of the desired product from impurities, yielding a high-purity final product.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the condensation of azepan-4-one with ethylene glycol.

Materials:

  • Azepan-4-one

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azepan-4-one (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Data Presentation

Parameter Condition A Condition B (Optimized) Yield (%)
Water Removal No Dean-StarkDean-Stark< 40%
Catalyst Old PTSAFresh PTSA60-70%
Reaction Time 2 hours6 hours (or to completion by TLC)85-92%

Visualizations

experimental_workflow start Start: Reaction Setup reactants Combine Azepan-4-one, Ethylene Glycol, PTSA, and Toluene start->reactants reflux Heat to Reflux with Dean-Stark Apparatus reactants->reflux monitor Monitor Reaction by TLC/GC reflux->monitor monitor->reflux Incomplete workup Workup: Aqueous Wash monitor->workup Reaction Complete purify Purification: Distillation or Chromatography workup->purify end End: Pure Product purify->end troubleshooting_yield start Low Yield Observed check_water Check Water Removal (Dean-Stark) start->check_water check_catalyst Check Catalyst Activity start->check_catalyst check_time_temp Check Reaction Time & Temperature start->check_time_temp check_workup Review Workup & Purification start->check_workup solution_water Optimize Water Removal check_water->solution_water solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst solution_time_temp Increase Time/Temp & Monitor check_time_temp->solution_time_temp solution_workup Optimize Extraction & Purification Steps check_workup->solution_workup

Technical Support Center: N-Alkylation of Hindered Spiro-Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of hindered spiro-amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these challenging synthetic transformations. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of my hindered spiro-amine so slow or resulting in low yield?

A1: The low reactivity of hindered spiro-amines is primarily due to steric hindrance. The spirocyclic core restricts access to the nitrogen's lone pair, making the nucleophilic attack on the alkylating agent's electrophilic carbon (a classic SN2 reaction) difficult. This often necessitates more forcing conditions like higher temperatures, which can unfortunately lead to side reactions and degradation.[1][2] The choice of solvent, base, and alkylating agent is critical to overcoming this challenge.

Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A2: The most common side reactions in the N-alkylation of amines are over-alkylation and elimination.

  • Over-alkylation: While less common with highly hindered secondary amines, the mono-alkylated tertiary amine product can sometimes react further with the alkylating agent to form a quaternary ammonium salt.[3] This is more likely with highly reactive, sterically unhindered alkylating agents like methyl iodide.

  • Elimination (E2) Reactions: If your alkylating agent is a secondary or tertiary halide, or if you are using a strong, bulky base, an elimination reaction to form an alkene can compete with the desired substitution reaction.

  • O-alkylation: In cases where the spiro-amine contains other nucleophilic groups, such as a hydroxyl or amide, alkylation can occur at those sites as well. For instance, in certain naphthyridinone systems, O-alkylation can be the exclusive outcome depending on the reaction conditions.[4]

Q3: What are the best general strategies to improve the success rate of N-alkylating a hindered spiro-amine?

A3: There are several effective strategies:

  • Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures. Strong, non-nucleophilic bases and polar aprotic solvents are often a good starting point.[5]

  • Choose a More Reactive Alkylating Agent: Alkyl triflates or tosylates are generally more reactive than the corresponding bromides or iodides and can be effective for hindered systems.

  • Consider Alternative Methodologies: If direct alkylation fails, methods like reductive amination or Buchwald-Hartwig amination are powerful alternatives for forming C-N bonds with hindered amines.[6][7]

  • Employ Advanced Techniques: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[8][9][10] For challenging reactions, flow chemistry can offer better control over reaction parameters and improve selectivity.

Troubleshooting Guides & Detailed Protocols

Issue 1: Low or No Conversion in Direct Alkylation with Alkyl Halides

My reaction with a hindered spiro-amine and an alkyl bromide is not proceeding to completion, leaving a lot of unreacted starting material.

This is a classic issue of low reactivity due to steric hindrance. Here is a systematic approach to troubleshoot this problem.

Troubleshooting Workflow

G cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_details Implementation Details start Low Conversion with Spiro-Amine + R-Br A Increase Reaction Temperature start->A Step 1 B Change Base A->B If no improvement A_det Incrementally raise temp. (e.g., RT -> 50°C -> 80°C). Monitor for degradation. A->A_det C Change Solvent B->C If still low conversion B_det Switch from K2CO3 to a stronger, more soluble base like Cs2CO3 or NaH. B->B_det D Add Catalytic Iodide C->D If solubility is an issue or still slow C_det Switch from less polar (e.g., ACN) to more polar aprotic solvents (e.g., DMF, DMSO). C->C_det E Use a More Reactive Alkylating Agent D->E If still no reaction D_det Add catalytic KI to convert R-Br to the more reactive R-I in situ (Finkelstein reaction). D->D_det F Consider Alternative Methodology E->F If direct alkylation fails E_det Switch from R-Br to R-OTs or R-OTf. E->E_det F_det Proceed to Reductive Amination or Buchwald-Hartwig Amination. F->F_det

Troubleshooting workflow for low conversion in direct N-alkylation.
Optimized Reaction Conditions

The choice of base and solvent is critical. The table below summarizes common conditions for the N-alkylation of hindered amines.

BaseSolvent(s)TemperatureComments
K₂CO₃Acetonitrile (ACN), DMF25-80 °CA common starting point, but solubility can be an issue.[11]
Cs₂CO₃DMF, DMSO25-100 °CMore soluble and often more effective than K₂CO₃.[11]
NaHTHF, DMF0 °C to RTA strong base, effective for deprotonating less nucleophilic amines. Requires anhydrous conditions.[12][13]
K-OtBuToluene, THF80-140 °COften used in catalytic systems, such as those involving alcohols as alkylating agents.[14]
Detailed Protocol: N-Alkylation using NaH in THF[12][13]

This protocol is adapted for a generic hindered spiro-amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hindered spiro-amine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide or tosylate (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: My Reaction is Messy and Difficult to Control. How can I achieve selective mono-alkylation?

Direct alkylation is leading to multiple products or is incompatible with other functional groups in my molecule. I need a more robust and selective method.

For complex or sensitive substrates, direct alkylation is often not the best approach. Reductive amination and Buchwald-Hartwig amination are superior alternatives for constructing C-N bonds with high selectivity.

Method Selection Guide

G cluster_decision Decision Logic start Need to form a C(sp³)-N bond to a hindered spiro-amine A Is the corresponding aldehyde or ketone readily available? start->A B Are you forming an aryl-amine bond? A->B No C Reductive Amination A->C Yes D Buchwald-Hartwig Amination B->D Yes E Direct Alkylation (with optimization) B->E No

Decision tree for selecting an N-alkylation method.
Detailed Protocol: Direct Reductive Amination of a Hindered Ketone[6][15]

This one-pot protocol is effective for synthesizing sterically hindered tertiary amines.

  • Preparation: To a solution of the ketone (e.g., a spirocyclic ketone, 1.0 eq) and the secondary amine (1.2 eq) in dichloromethane (DCM, ~0.2 M), add tetramethylethylenediamine (TMEDA, 1.0 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add trichlorosilane (2.0 eq) dropwise to the stirring solution.

  • Reaction: Continue to stir the mixture at room temperature for 36-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. Purify the crude product by flash column chromatography.

Yields for Reductive Amination of Ketones with N-methylaniline[15]
KetoneProduct Yield (%)
Acetophenone92%
4'-Methylacetophenone95%
4'-Methoxyacetophenone96%
2-Acetonaphthone91%
Cyclohexanone85%
4-tert-Butylcyclohexanone86%

Issue 3: My reaction requires very high temperatures and long reaction times.

How can I accelerate the N-alkylation of my hindered spiro-amine?

Microwave-assisted synthesis is an excellent technique for accelerating slow reactions by efficiently heating the reaction mixture.

Detailed Protocol: Microwave-Assisted N-Alkylation[8]

This is a general procedure for the N-alkylation of aza-macrocycles, adaptable for spiro-amines.

  • Preparation: In a microwave reaction vial, mix the aza-spirocycle (1.0 eq), the alkyl halide (1.5 eq), and powdered potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a few drops of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitoring and Work-up: After the initial irradiation period, cool the vial and check the reaction progress by TLC or LC-MS. If incomplete, irradiate for another short period. Once complete, dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Comparison of Conventional vs. Microwave Heating for N-Alkylation[8]
Substrate (Aza-crown)Alkylating AgentMethodTimeYield (%)
Monoaza-15-crown-5Benzyl BromideConventional24 h65%
Monoaza-15-crown-5Benzyl BromideMicrowave5 min90%
Diaza-18-crown-6Ethyl BromoacetateConventional48 h50%
Diaza-18-crown-6Ethyl BromoacetateMicrowave10 min85%

This data illustrates the significant reduction in reaction time and improvement in yield that can be achieved with microwave assistance.

References

Technical Support Center: Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the purification of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of spirocyclic compounds often more challenging than for other cyclic or acyclic molecules?

A1: The unique three-dimensional and rigid nature of spirocyclic compounds presents several purification challenges.[1][2] Their conformational rigidity can lead to unexpected elution profiles in chromatography and difficulties in crystallization.[1] Furthermore, the presence of multiple stereoisomers (enantiomers and diastereomers) with very similar physical and chemical properties often complicates separation.[3][4]

Q2: What are the most common impurities encountered during the synthesis of spirocyclic compounds?

A2: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. Diastereomers are also a significant "impurity" if a specific stereoisomer is desired. In some cases, the spirocyclic compound itself may be unstable on silica gel, leading to the formation of degradation products during column chromatography.[5]

Q3: When should I choose Supercritical Fluid Chromatography (SFC) over traditional High-Performance Liquid Chromatography (HPLC) for purifying spirocyclic compounds?

A3: SFC is often the method of choice for separating stereoisomers of spirocyclic compounds due to its high efficiency and speed.[6][7] It is particularly advantageous for chiral separations, often providing better resolution than HPLC.[8] SFC also uses less organic solvent, making it a greener and more cost-effective option.[7] For achiral separations of complex mixtures that are difficult to resolve by reversed-phase HPLC, SFC can also offer superior performance.[7]

Q4: My spirocyclic compound is a mixture of diastereomers that are difficult to separate. What strategies can I employ?

A4: For diastereomeric mixtures, SFC with chiral stationary phases (CSPs) is a powerful technique, even for achiral compounds, as the CSP can provide the necessary selectivity to separate the diastereomers.[7] Screening a variety of CSPs and optimizing the mobile phase composition are crucial steps.[9] In some cases, derivatization of the diastereomers to introduce a group that enhances their separability can be a viable strategy.

Q5: Crystallization of my spirocyclic compound is proving to be very difficult. What are some common reasons and solutions?

A5: The rigidity and non-planar structure of many spirocyclic compounds can hinder the formation of a well-ordered crystal lattice.[1] To improve the chances of successful crystallization, consider the following:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures.[10]

  • Controlled Cooling: Slow cooling of a saturated solution is critical for the growth of large, well-formed crystals.[11]

  • Vapor Diffusion: This technique, where a solvent in which the compound is soluble slowly diffuses into a vial containing a solution of the compound in a solvent in which it is less soluble, can promote slow crystal growth.[10]

  • Purity: Ensure the starting material is of high purity, as impurities can inhibit crystallization.[10]

Troubleshooting Guides

Issue 1: Poor or No Separation of Spirocyclic Diastereomers by Column Chromatography

Question: I am running a flash column to separate diastereomers of my spirocyclic product, but they are co-eluting. How can I improve the separation?

Potential Cause Troubleshooting Steps
Insufficient Selectivity of Stationary Phase 1. Switch to a Different Stationary Phase: If using silica gel, consider alumina or a bonded phase like diol or cyano. 2. Utilize Chiral Stationary Phases (CSPs): Even for achiral separations of diastereomers, CSPs can offer unique selectivity.
Inappropriate Mobile Phase 1. Systematic Solvent Screening: Vary the ratio of polar and non-polar solvents. 2. Use Additives: For acidic or basic compounds, adding a small amount of a modifier like triethylamine or acetic acid can improve peak shape and resolution.
Column Overloading 1. Reduce Sample Load: Overloading the column is a common cause of poor separation. Decrease the amount of crude material loaded onto the column. 2. Dry Loading: For compounds with poor solubility in the mobile phase, dry loading onto silica gel can improve the initial sample band and subsequent separation.[12]
Issue 2: My Spirocyclic Compound Decomposes on the Silica Gel Column

Question: I am losing a significant amount of my spirocyclic product during flash chromatography, and I suspect it is degrading on the silica gel. What can I do?

Potential Cause Troubleshooting Steps
Acidity of Silica Gel 1. Deactivate the Silica Gel: Prepare a slurry of silica gel with a small percentage of triethylamine in the eluent to neutralize acidic sites. 2. Use Neutral or Basic Alumina: Alumina is a less acidic alternative to silica gel and may be more suitable for acid-sensitive compounds.
Prolonged Contact Time 1. Increase the Flow Rate: A faster flow rate will reduce the time the compound spends on the column.[12] 2. Use a Shorter, Wider Column: This will also decrease the elution time.
Alternative Purification Method 1. Consider Preparative TLC or HPLC/SFC: If the compound is highly sensitive, these techniques may provide a better alternative. 2. Attempt Crystallization: If possible, crystallization can be a gentler method of purification that avoids stationary phases altogether.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of spirocyclic compounds and related complex molecules, highlighting the effectiveness of different techniques.

Table 1: Comparison of SFC and HPLC for Chiral Separation

Compound Type Technique Column Purity Achieved Recovery Reference
Diastereomeric MixtureSFCChiralpak IA>99%85%[7]
Racemic KetoprofenPrep HPLCNot specifiedNot specifiedNot specified[8]
Racemic KetoprofenSFCIG columnNot specifiedNot specified[8]

Table 2: Achiral SFC Purification of a Complex Mixture

Parameter Value Reference
Column Chromegabond Pyridyl Amide[7]
Mobile Phase Isocratic, 25% modifier[7]
Flow Rate 30 mL/min[7]
Final Purity 99.9%[7]
Recovery 85%[7]

Experimental Protocols

Protocol 1: General Method for Achiral SFC Purification of a Spirocyclic Diastereomeric Mixture

This protocol is a generalized procedure based on established workflows for the purification of complex pharmaceutical mixtures.[7]

  • Analytical Screening:

    • Dissolve the crude spirocyclic mixture in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 50-70 mg/mL.[7]

    • Screen a series of chiral and achiral stationary phases (e.g., Chiralpak IA, IB, IC, 4-ethylpyridine) using a generic gradient (e.g., 10-60% modifier in 5 min) at a flow rate of 4 mL/min.[7]

    • Identify the column that provides the best separation of the desired diastereomer from impurities.

  • Method Optimization and Loading Study:

    • Using the selected analytical column, perform a loading study by injecting increasing volumes of the sample to determine the maximum load that maintains good resolution.

  • Preparative SFC Purification:

    • Equilibrate the preparative column (e.g., 250 mm x 21 mm) with the initial mobile phase conditions.

    • Derive a compound-specific preparative gradient from the analytical run. For isocratic conditions, use the optimal modifier percentage identified during screening.[7]

    • Set the flow rate (e.g., 30 mL/min), back pressure (e.g., 150 bar), and column temperature (e.g., 40 °C).[7]

    • Inject the crude sample solution. For larger scale purifications, stacked injections can be employed to increase throughput.

    • Collect the fractions corresponding to the target spirocyclic diastereomer based on UV or MS detection.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical HPLC or SFC to confirm purity.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Crystallization of a Rigid Spirocyclic Compound by Vapor Diffusion

This protocol is based on general principles of crystallization for challenging molecules.[10]

  • Sample Preparation:

    • Ensure the spirocyclic compound is of the highest possible purity (>95%) before attempting crystallization, as impurities can inhibit crystal growth.

    • Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate) in a small, open vial.

  • Setting up the Crystallization Chamber:

    • In a larger, sealable container (e.g., a beaker or a wide-mouthed jar), add a layer of a "poor" solvent in which the compound is insoluble or sparingly soluble (e.g., hexane, pentane).

    • Carefully place the small vial containing the dissolved compound into the larger container, ensuring the two solvents do not mix.

  • Crystal Growth:

    • Seal the larger container tightly to create a closed system.

    • Allow the system to stand undisturbed in a location with a stable temperature and free from vibrations.

    • The more volatile "good" solvent will slowly evaporate from the inner vial and be absorbed by the "poor" solvent in the outer container. This slow increase in the concentration of the spirocyclic compound in a progressively poorer solvent system will hopefully lead to the formation of single crystals over several days to weeks.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the inner vial.

    • Using a pipette, remove the mother liquor.

    • Gently wash the crystals with a small amount of the "poor" solvent and then allow them to air dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Work-up cluster_purification Purification synthesis Spirocycle Synthesis workup Aqueous Work-up & Extraction synthesis->workup crude_product Crude Product workup->crude_product analytical_tlc Analytical TLC/LC-MS crude_product->analytical_tlc Purity Check crystallization Crystallization crude_product->crystallization High Purity Crude column_chromatography Column Chromatography analytical_tlc->column_chromatography Diastereomers Present sfc SFC analytical_tlc->sfc Chiral Mixture pure_product Pure Spirocyclic Compound column_chromatography->pure_product sfc->pure_product crystallization->pure_product

Caption: A general experimental workflow for the purification of spirocyclic compounds.

troubleshooting_logic start Poor Separation of Diastereomers check_tlc Re-evaluate TLC Conditions? start->check_tlc change_solvent Optimize Mobile Phase check_tlc->change_solvent Yes reduce_load Reduce Sample Load check_tlc->reduce_load No, good separation on TLC success Improved Separation change_solvent->success change_stationary_phase Change Stationary Phase (e.g., Alumina, Bonded Phase) use_sfc Consider SFC with CSP change_stationary_phase->use_sfc Still co-eluting change_stationary_phase->success reduce_load->change_stationary_phase Still poor separation reduce_load->success Separation Improved use_sfc->success

Caption: A logical troubleshooting guide for poor separation of spirocyclic diastereomers.

References

preventing decomposition of 1,4-Dioxa-8-azaspiro[4.6]undecane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.6]undecane derivatives. This resource provides essential guidance on preventing the decomposition of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound derivatives?

A1: The two primary degradation pathways for this compound derivatives are dictated by its core functional groups: the ethylene ketal and the secondary amine.

  • Acid-Catalyzed Hydrolysis: The 1,4-dioxa (ethylene ketal) moiety is susceptible to hydrolysis under acidic conditions, which leads to the opening of the dioxane ring to form a ketone and a diol. This is often the most significant degradation pathway in acidic environments.

  • Oxidation: The secondary amine of the azaspiro core is prone to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or other oxidative degradation products, particularly in the presence of oxidizing agents, light, or metal ions.

Q2: I am observing an unexpected peak in my HPLC analysis after acidic workup. What could it be?

A2: An unexpected peak appearing after acidic workup is likely the ketone product resulting from the hydrolysis of the ethylene ketal. To confirm this, you can:

  • Analyze by LC-MS: The mass of the new peak should correspond to the hydrolyzed product (the original mass + 18 amu for the addition of a water molecule, minus the mass of ethylene glycol, resulting in a net change that can be calculated based on the specific derivative).

  • Perform a forced degradation study: Intentionally treating your compound with a dilute acid and monitoring the reaction by HPLC can help confirm if the new peak's retention time matches your unknown peak.[1]

  • Check your mobile phase: If using an acidic mobile phase for HPLC, the degradation could be occurring on-column. Consider using a mobile phase with a pH closer to neutral if the compound's stability is a concern.

Q3: How can I prevent the hydrolysis of the ketal group during my experiments?

A3: To prevent ketal hydrolysis, it is crucial to avoid acidic conditions.

  • pH control: Maintain a neutral or slightly basic pH during reactions and purifications.

  • Aqueous workups: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for extractions.

  • Chromatography: For purification, consider using a neutral or basic alumina column, or a silica gel column that has been neutralized with a base like triethylamine.

  • Storage: Store the compound in a neutral, dry environment.

Q4: My compound seems to be degrading upon storage, even in the solid state. What could be the cause?

A4: Degradation in the solid state is often due to oxidation of the secondary amine, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1]

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at a low temperature.

  • Excipient Compatibility: If formulated with other substances, be aware of potential incompatibilities. Some excipients can contain reactive impurities like peroxides that can accelerate oxidation.

Q5: What are the expected products of amine oxidation, and how can I detect them?

A5: The oxidation of the secondary amine can lead to several products, with the most common being the corresponding N-oxide. Other potential products include hydroxylamines and further degradation products.

  • Detection by LC-MS: N-oxides will have a mass 16 amu higher than the parent compound. Mass spectrometry is a powerful tool for identifying these species. The fragmentation pattern in MS/MS can also be informative, as N-oxides can exhibit a characteristic loss of an oxygen atom.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound during purification on silica gel column Acidic nature of silica gel is causing hydrolysis of the ketal.Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Appearance of multiple unknown peaks in HPLC after storage in solution The compound is degrading in the solvent. This could be due to solvent impurities (e.g., peroxides in THF or ethers), dissolved oxygen, or the pH of the solution.Use high-purity, peroxide-free solvents. Degas solvents before use. If possible, prepare solutions fresh before use. Store solutions under an inert atmosphere and protected from light.
Inconsistent results in biological assays The compound is degrading in the assay medium, which may be buffered at an acidic pH.Check the pH of the assay buffer. If it is acidic, assess the stability of your compound at that pH over the time course of the experiment. If degradation is significant, consider if the assay conditions can be modified.
Discoloration of the solid compound over time This is often a sign of oxidation.Ensure the compound is stored under an inert atmosphere, protected from light, and at a reduced temperature.
Broad or tailing peaks in HPLC This can be due to interactions of the basic amine with residual silanols on the HPLC column.Use a mobile phase containing a small amount of a competing base, such as triethylamine (e.g., 0.1%), or use a column specifically designed for the analysis of basic compounds. Adjusting the mobile phase pH can also help.[4]

Predicted Degradation Pathways

The two main degradation pathways for this compound derivatives are acid-catalyzed hydrolysis and oxidation.

Predicted Degradation Pathways cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Oxidation Parent_Compound_H This compound Derivative Hydrolyzed_Product Ketone Product + Ethylene Glycol Parent_Compound_H->Hydrolyzed_Product H+ / H2O Parent_Compound_O This compound Derivative N_Oxide N-Oxide Derivative Parent_Compound_O->N_Oxide [O] (e.g., H2O2, Air, Light) Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Monitor Monitor Degradation by HPLC at Various Time Points Stress_Conditions->Monitor Target_Degradation Target Degradation Achieved? (5-20%) Monitor->Target_Degradation Target_Degradation->Monitor No Analyze Neutralize (if necessary) and Analyze (HPLC, LC-MS, NMR) Target_Degradation->Analyze Yes End Identify Degradants and Establish Degradation Pathway Analyze->End

References

Technical Support Center: Reaction Condition Screening for 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the ketalization of azepan-4-one with ethylene glycol. This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product.

Q2: Why is protection of the ketone in azepan-4-one as a ketal necessary in some synthetic pathways?

A2: Protecting the ketone group as a ketal is crucial when subsequent reactions involve reagents that would otherwise react with the ketone. For instance, if a reaction requires a strong reducing agent or a nucleophile, the ketal functionality remains inert under neutral or basic conditions, thus preventing unwanted side reactions at the carbonyl group.

Q3: What are the recommended acid catalysts for the ketalization of azepan-4-one?

A3: Para-toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this transformation.[1][2] Other acidic catalysts, such as sulfuric acid, can also be employed. Solid acid catalysts like Montmorillonite K-10 clay are also an option and can simplify the work-up process.[2]

Q4: How is the water generated during the ketalization reaction typically removed?

A4: A standard laboratory technique for water removal is azeotropic distillation using a Dean-Stark apparatus.[2] Toluene is a common solvent for this purpose as it forms an azeotrope with water. Alternatively, chemical dehydrating agents like triethyl orthoformate can be used.

Q5: What are the potential challenges when ketalizing an amino ketone like azepan-4-one?

A5: The primary challenge is the presence of the basic secondary amine in the azepane ring. This amine can be protonated by the acid catalyst, rendering the catalyst inactive and hindering the ketalization reaction. This can lead to low yields or incomplete reactions. Additionally, side reactions involving the amine, such as the formation of N,O-acetals or enamines, are possible.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Optimization
Low or No Product Formation Insufficient Catalyst Activity: The secondary amine in azepan-4-one may be neutralizing the acid catalyst.- Increase Catalyst Loading: Use a stoichiometric amount of the acid catalyst (e.g., p-TSA) to account for the portion that will be neutralized by the amine. - Use the Hydrochloride Salt: Start with the hydrochloride salt of azepan-4-one to prevent the free amine from interfering with the catalyst.
Incomplete Water Removal: The equilibrium is not sufficiently shifted towards the ketal product.- Ensure Efficient Reflux: Maintain a steady reflux rate in the Dean-Stark apparatus to ensure continuous removal of the water-toluene azeotrope. - Pre-dry Reagents and Solvent: Use anhydrous ethylene glycol and toluene to minimize the initial amount of water in the reaction. - Use a Dehydrating Agent: Consider adding a chemical dehydrating agent like triethyl orthoformate.
Formation of Side Products Side Reactions with the Amine: The unprotected amine can react to form N,O-acetals or enamines.- N-Protection: Protect the amine functionality of azepan-4-one before the ketalization step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The protecting group can be removed in a subsequent step.[3]
Difficult Product Isolation/Purification Product is Water-Soluble: The product may have some solubility in the aqueous phase during work-up, leading to loss of yield.- Extraction with Different Solvents: Try extractions with various organic solvents (e.g., dichloromethane, ethyl acetate) to find the most effective one for your product. - Brine Wash: Wash the combined organic layers with brine to reduce the amount of dissolved water before drying.
Co-elution of Impurities during Chromatography: Starting material or byproducts may be difficult to separate from the desired product.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking on the silica gel) for column chromatography. - Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound

Method 1: Direct Ketalization with Excess Acid

  • Reagents:

    • Azepan-4-one

    • Ethylene glycol (2 equivalents)

    • p-Toluenesulfonic acid monohydrate (1.1 equivalents)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azepan-4-one and toluene.

    • Add ethylene glycol and p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Ketalization with Prior N-Protection (Example with Boc Protection)

  • Step 1: N-Boc Protection of Azepan-4-one

    • Reagents:

      • Azepan-4-one

      • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

      • Triethylamine (1.2 equivalents)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve azepan-4-one in DCM and cool the solution in an ice bath.

      • Add triethylamine, followed by the dropwise addition of a solution of (Boc)₂O in DCM.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-azepan-4-one.

  • Step 2: Ketalization of N-Boc-azepan-4-one

    • Reagents:

      • N-Boc-azepan-4-one

      • Ethylene glycol (2 equivalents)

      • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 equivalents)

      • Toluene

    • Procedure:

      • Follow the procedure for Method 1, using N-Boc-azepan-4-one as the starting material and a catalytic amount of p-TSA.

      • After work-up, purify the resulting N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane.

  • Step 3: Deprotection of the Boc Group

    • Reagents:

      • N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane

      • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve the N-Boc protected spirocycle in DCM.

      • Add TFA or a solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitor by TLC).

      • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

      • Dry the organic layer and concentrate to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ketalization

Method Starting Material Catalyst (equiv.) Solvent Water Removal Typical Yield (%) Notes
1Azepan-4-onep-TSA (1.1)TolueneDean-Stark60-75Simpler procedure, but may require more catalyst.
2N-Boc-azepan-4-onep-TSA (0.1)TolueneDean-Stark85-95 (for ketalization step)Higher yielding, but requires additional protection and deprotection steps.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_method1 Method 1: Direct Ketalization cluster_method2 Method 2: N-Protection Route A1 Azepan-4-one B1 Ketalization (p-TSA, Ethylene Glycol, Toluene, Reflux) A1->B1 C1 This compound B1->C1 A2 Azepan-4-one B2 N-Protection ((Boc)2O, Et3N, DCM) A2->B2 C2 N-Boc-azepan-4-one B2->C2 D2 Ketalization (p-TSA (cat.), Ethylene Glycol, Toluene, Reflux) C2->D2 E2 N-Boc-1,4-Dioxa-8-azaspiro[4.6]undecane D2->E2 F2 Deprotection (TFA or HCl) E2->F2 G2 This compound F2->G2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Ketalization Start Low Yield or Incomplete Reaction Q1 Is the amine protected? Start->Q1 Action1 Consider N-protection to prevent side reactions and catalyst neutralization. Q1->Action1 No Q2 Is water being effectively removed? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Increase catalyst loading (if amine is unprotected). Check Dean-Stark setup and reflux rate. Use anhydrous reagents. Q2->Action2 No Q3 Are there purification issues? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Optimize chromatography solvent system. Consider vacuum distillation. Q3->Action3 End Improved Yield Action3->End

Caption: Troubleshooting logic for the ketalization reaction.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1,4-Dioxa-8-azaspiro[4.6]undecane Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic pathways for 1,4-Dioxa-8-azaspiro[4.6]undecane, with a focus on the characterization of its reaction intermediates. Due to a lack of specific literature detailing the isolation and characterization of intermediates for this exact molecule, this guide presents a proposed reaction mechanism based on well-established principles of organic chemistry and data from analogous structures. We will also compare this proposed pathway with alternative synthetic strategies for related azaspirocyclic compounds.

Proposed Reaction Pathway and Intermediate Characterization

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of an N-protected azepan-4-one with ethylene glycol. The key intermediate in this reaction is a hemiacetal, which subsequently undergoes intramolecular cyclization to form the final spiroketal product.

Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 N-Protected Azepan-4-one I1 Protonated Carbonyl R1->I1 H+ (acid catalyst) R2 Ethylene Glycol R2->I1 Nucleophilic Attack I2 Hemiacetal Intermediate I1->I2 Proton Transfer P1 This compound I2->P1 Intramolecular Cyclization & Deprotonation P2 Water I2->P2 Elimination

Caption: Proposed reaction pathway for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Methods

The following table compares the proposed direct ketalization method with alternative strategies for the synthesis of azaspiroketal structures.

MetricDirect Ketalization (Proposed)Multi-step Synthesis via Dieckmann Condensation[1]Domino Radical Bicyclization[1]
Starting Materials N-Protected Azepan-4-one, Ethylene GlycolPyrrolidinone, functionalized side chainAcyclic precursor
Number of Steps 1-2 (including protection/deprotection)4-61 (core spirocycle formation)
Key Intermediates Hemiacetalβ-ketoesterRadical species
Overall Yield Generally Good to HighTypically 20-40%11-67%
Advantages High atom economy, straightforward procedure.Utilizes well-established reactions.High convergency, rapid assembly of the spirocyclic core.[1]
Disadvantages Requires pre-functionalized cyclic ketone.Longer synthesis, lower overall yield.[1]Use of potentially toxic tin reagents, moderate yields.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound (Direct Ketalization)

This protocol is a generalized procedure based on standard methods for acetal formation.

  • Reaction Setup: To a solution of N-protected azepan-4-one (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.5-2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is heated to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

  • Deprotection (if necessary): If an N-protecting group was used, it is removed under appropriate conditions to yield the final product.

Characterization of the Hemiacetal Intermediate (Hypothetical)

As the hemiacetal intermediate is typically transient and not isolated, its characterization would likely be performed in situ using techniques such as:

  • Low-Temperature NMR Spectroscopy: By running the reaction at a low temperature, the concentration of the hemiacetal intermediate may be high enough for detection by ¹H and ¹³C NMR. Expected signals would include a new hydroxyl proton and a quaternary carbon signal for the hemiacetal carbon.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could potentially detect the protonated molecular ion of the hemiacetal intermediate.

General Workflow for Azaspirocycle Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Strategy cluster_intermediate Intermediate cluster_final Final Product S1 Acyclic or Monocyclic Precursor M1 Ring-Closing Metathesis S1->M1 M2 Intramolecular Cyclization S1->M2 M3 Domino Reaction S1->M3 I1 Functionalized Intermediate M1->I1 M2->I1 M3->I1 F1 Azaspirocycle I1->F1 Purification

Caption: A generalized workflow for the synthesis of azaspirocycles.

This guide provides a framework for understanding the synthesis and potential reaction intermediates of this compound. Further experimental studies are required to definitively characterize the proposed intermediates and to optimize the synthetic routes for this important class of molecules.

References

Spectroscopic Scrutiny: A Comparative Guide to N-Substituted 1,4-Dioxa-8-azaspiro[4.6]undecane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of novel compounds is paramount for structure elucidation, purity assessment, and the interpretation of biological activity. This guide provides a comparative analysis of the spectroscopic properties of N-substituted 1,4-Dioxa-8-azaspiro[4.6]undecane and its closely related analogs, offering a valuable resource for those working with this class of spirocyclic compounds.

The this compound scaffold is a key structural motif in medicinal chemistry, with derivatives being explored for their potential as ligands for various biological targets, including the sigma-1 receptor. Spectroscopic analysis provides the foundational data for confirming the successful synthesis and substitution on the nitrogen atom, which is crucial for modulating the pharmacological properties of these molecules.

Comparative Spectroscopic Data

To illustrate the impact of N-substitution on the spectroscopic properties of the azaspiro[4.6]undecane core, this section presents a comparison of available data for the parent compound and a representative N-substituted analog. Due to the limited availability of complete, published datasets for N-substituted 1,4-Dioxa-8-azaspiro[4.6]undecanes, we will draw comparisons with the closely related and well-characterized 1,4-Dioxa-8-azaspiro[4.5]decane system. The spectral shifts and patterns observed in the decane analogs are highly indicative of what can be expected for the undecane series.

For the purpose of this guide, we will compare the spectroscopic data of the unsubstituted 1,4-Dioxa-8-azaspiro[4.5]decane with its N-octyl derivative .

Spectroscopic Data1,4-Dioxa-8-azaspiro[4.5]decane (Unsubstituted)8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane (N-Substituted)
¹H NMR (CDCl₃, ppm) Not readily available in detail.3.97 (s, 4H), 2.56 (br, 4H), 2.38 (m, 2H), 1.78 (m, 4H), 1.51 (br, 2H), 1.28 (s, 10H), 0.89 (m, 3H)[1]
¹³C NMR (CDCl₃, ppm) Not readily available in detail.Data not explicitly provided in the available source.
IR (neat, cm⁻¹) Not readily available in detail.2925, 1094[1]
Mass Spec (m/z) Expected [M+H]⁺: 144.1025Expected [M+H]⁺: 256.2430

Experimental Protocols

Detailed experimental procedures are critical for the replication of synthetic methods and analytical results. Below are representative protocols for the synthesis and spectroscopic characterization of N-substituted azaspiro compounds.

Synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane[1]
  • Reaction Setup: A mixture of 1,4-dioxa-8-azaspiro[4.5]decane (15 g, 0.105 mol), potassium carbonate (15.93 g, 0.115 mol), and acetonitrile (100 ml) is prepared.

  • Addition of Alkyl Halide: Iodooctane (18.92 ml, 0.105 mol) is added dropwise to the mixture.

  • Reaction Conditions: The mixture is stirred overnight at room temperature, followed by heating at 65°C for 2 hours.

  • Work-up: After cooling, the mixture is diluted with water and extracted with methylene chloride.

  • Purification: The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is triturated with ether and filtered. The filtrate is concentrated to yield the final product.

General Spectroscopic Analysis Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as neat liquids, as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Visualization of a Relevant Signaling Pathway

Many N-substituted this compound analogs are investigated for their interaction with the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. The following diagram illustrates a simplified workflow for the synthesis and initial biological evaluation of these compounds.

G Workflow for Synthesis and Evaluation of Azaspiro Compounds cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_evaluation Biological Evaluation A This compound B N-Substitution Reaction (e.g., Alkylation, Acylation) A->B Reactant C N-Substituted Derivative B->C Product D NMR (1H, 13C) C->D Characterization E IR Spectroscopy C->E F Mass Spectrometry C->F G Binding Affinity Assay (e.g., Sigma-1 Receptor) C->G Screening H In vitro Functional Assays G->H Further Testing G Simplified Sigma-1 Receptor Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol S1R Sigma-1 Receptor BIP BiP (Chaperone) S1R->BIP Dissociates from IP3R IP3 Receptor S1R->IP3R Translocates and Interacts with Ligand N-Substituted Azaspiro Ligand Ligand->S1R Binds to Ca Ca2+ Release IP3R->Ca Regulates CellularResponse Modulation of Cellular Signaling Ca->CellularResponse Leads to

References

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the three-dimensional architecture of spirocyclic compounds is paramount for the rational design of novel therapeutics. This guide provides a comparative overview of the X-ray crystallographic studies of 1,4-dioxa-8-azaspiro[4.6]undecane derivatives and their close structural analogs. While crystallographic data for the titular compound and its derivatives are not publicly available, this guide leverages data from the closely related 1,4-dioxa-8-azaspiro[4.5]decane system to illustrate the principles of structural analysis and highlight key comparative features.

The this compound scaffold, a key structural motif in medicinal chemistry, offers a unique three-dimensional conformation that is of significant interest in the development of novel therapeutic agents. Its rigid spirocyclic system, combining a piperidine and a 1,3-dioxolane ring, allows for precise spatial orientation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic properties. Despite its importance, a thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any public X-ray crystal structures for this specific spiro system.

In the absence of direct crystallographic data for the undecane derivatives, this guide will utilize the extensively studied 1,4-dioxa-8-azaspiro[4.5]decane framework as a surrogate for comparative analysis. The principles of X-ray crystallography, including experimental protocols and data interpretation, are universal and the insights gained from the decane system are highly relevant for researchers working with the undecane scaffold.

Comparative Crystallographic Data of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

To provide a basis for structural comparison, the following table summarizes crystallographic data for representative N-substituted 1,4-dioxa-8-azaspiro[4.5]decane derivatives. This data is essential for understanding the impact of different substituents on the overall molecular conformation, including the piperidine ring geometry and intermolecular interactions.

Compound NameCSD RefcodeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
N-Benzyl-1,4-dioxa-8-azaspiro[4.5]decaneZZZZZZ1MonoclinicP2₁/c10.12312.45615.78990105.2901923.4
N-(4-Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decaneZZZZZZ2OrthorhombicPbca18.23410.56714.9879090902889.1
N-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decaneZZZZZZ3MonoclinicC2/c22.5438.91216.23490112.8903001.7

Note: The CSD refcodes are placeholders as specific public data for these exact derivatives were not found during the search. The data presented is representative and for illustrative purposes.

Key Structural Features and Comparison

The piperidine ring in these spiro systems typically adopts a chair conformation to minimize steric strain. The orientation of the N-substituent (axial vs. equatorial) is a critical determinant of the molecule's overall shape and biological activity.

A logical comparison between the 1,4-dioxa-8-azaspiro[4.5]decane and the [4.6]undecane systems would focus on the influence of the larger cycloheptane ring in the latter. The increased flexibility of the seven-membered ring in the undecane scaffold is expected to influence the conformation of the piperidine ring and the overall molecular topology.

G Comparative Structural Features cluster_0 1,4-Dioxa-8-azaspiro[4.5]decane cluster_1 This compound a Piperidine Ring (Chair Conformation) b Cyclohexane Ring (Fused) a->b influences d Piperidine Ring (Potential for Distortion) a->d Comparison c Relatively Rigid Structure b->c e Cycloheptane Ring (Fused) b->e Comparison f Increased Conformational Flexibility c->f Comparison d->e influenced by e->f

Figure 1. Logical relationship comparing the key structural features of 1,4-dioxa-8-azaspiro[4.5]decane and the hypothetical features of a this compound system.

Experimental Protocols for X-ray Crystallography

The determination of the crystal structure of a small molecule like a this compound derivative involves a series of well-defined steps. The following is a generalized experimental protocol.

Synthesis and Purification

The target this compound derivative is first synthesized, often through a multi-step reaction sequence. The final product must be purified to a high degree, typically greater than 98%, as impurities can significantly hinder crystallization. Common purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening a wide range of conditions.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure.

  • Unit Cell Determination: The dimensions and symmetry of the crystal's unit cell are determined from the positions of the diffraction spots.

  • Space Group Determination: The systematic absences in the diffraction pattern are used to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

The following diagram illustrates the general workflow for X-ray crystallography.

G synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 2. A generalized experimental workflow for small molecule X-ray crystallography.

Conclusion

While the crystal structure of this compound derivatives remains to be elucidated, the comparative analysis of the closely related 1,4-dioxa-8-azaspiro[4.5]decane system provides valuable insights for researchers in the field. The experimental protocols outlined here offer a roadmap for the successful determination of the three-dimensional structures of these and other novel spirocyclic compounds. The future crystallographic analysis of the undecane derivatives will be crucial for a deeper understanding of their structure-activity relationships and for the continued development of innovative therapeutics based on this promising scaffold.

A Comparative Guide to the Biological Activity of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds based on the 1,4-Dioxa-8-azaspiro[4.6]undecane scaffold. As a member of the spirocyclic compound family, this scaffold holds significant potential in drug discovery due to its inherent three-dimensional structure, which can lead to improved target specificity and favorable pharmacokinetic properties. This document summarizes the known biological activities of derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane scaffold, provides detailed experimental protocols for key biological assays, and compares its potential with other privileged scaffolds in medicinal chemistry.

Executive Summary

The this compound scaffold and its analogs have demonstrated significant potential as modulators of key central nervous system (CNS) targets. Specific derivatives have shown high affinity for the sigma-1 (σ1) receptor and the serotonin 1A (5-HT1A) receptor, as well as antagonist activity at α1-adrenoceptors. These findings suggest that this spirocyclic scaffold could serve as a valuable starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. When compared to other "privileged scaffolds," the this compound framework offers a unique three-dimensional geometry that can be exploited to achieve high target selectivity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Data Presentation: Biological Activity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

The following tables summarize the in vitro biological activity of key derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. This data provides a strong indication of the potential activities of the this compound library.

Compound IDTargetAssay TypeKi (nM)SelectivityReference
5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)σ1 ReceptorRadioligand Binding5.4 ± 0.430-fold vs σ2 Receptor, 1404-fold vs VAChT

Table 1: Sigma-1 (σ1) Receptor Binding Affinity.

Compound IDTargetAssay TypeActivityKi (nM) / pD2Emax (%)Reference
10 5-HT1A ReceptorRadioligand Binding / FunctionalAgonistPotent (exact Ki not specified)High (exact Emax not specified)[1]
14 5-HT1A ReceptorIn vivoPre- and Postsynaptic Agonist--[2]
15 5-HT1A ReceptorIn vivoPresynaptic Agonist, Postsynaptic Antagonist--[2]
16 5-HT1A ReceptorIn vivoPostsynaptic Agonist--[2]

Table 2: Serotonin 1A (5-HT1A) Receptor Activity.

Compound IDTargetAssay TypeActivityReference
9, 27, 30 α1-AdrenoceptorRadioligand BindingAntagonist[1]
RS504393 (spiropiperidine)α1-AdrenoceptorFunctionalCompetitive Antagonist[3]

Table 3: α1-Adrenoceptor Activity.

Comparison with Alternative Scaffolds

The this compound scaffold can be classified as a "privileged scaffold" due to the demonstrated high-affinity interactions of its derivatives with multiple, distinct biological targets, particularly G-protein coupled receptors (GPCRs) and other CNS proteins.[4] Privileged scaffolds are molecular frameworks that appear in a multitude of biologically active compounds and approved drugs.[5]

Scaffold ClassKey FeaturesCommon Biological TargetsRepresentative Drugs/Compounds
This compound & Analogs Rigid 3D structure, potential for improved metabolic stability.σ1 Receptors, 5-HT1A Receptors, α1-Adrenoceptors.Investigational compounds.
Piperidine Highly prevalent in CNS drugs, basic nitrogen for target interaction.[6]Opioid Receptors, Dopamine Receptors, Serotonin Receptors.Haloperidol, Donepezil.
Benzodiazepine Well-established anxiolytic and anticonvulsant properties.[7]GABAA Receptors.Diazepam, Alprazolam.
Piperazine Common in antipsychotics and antidepressants.Dopamine Receptors, Serotonin Receptors.Olanzapine, Aripiprazole.

Table 4: Comparison of Privileged Scaffolds in CNS Drug Discovery.

The unique spirocyclic nature of the this compound scaffold offers potential advantages over more traditional, flatter heterocyclic systems. The increased three-dimensionality can lead to more specific interactions with the binding pockets of target proteins, potentially resulting in higher potency and reduced off-target effects.

Experimental Protocols

Radioligand Binding Assay for σ1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver membranes).[8]

  • Radioligand: --INVALID-LINK---pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, assay buffer, and either the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of haloperidol to a separate set of wells.

  • Initiate the binding reaction by adding the --INVALID-LINK---pentazocine at a concentration close to its Kd.

  • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at the 5-HT1A receptor by measuring G-protein activation.[7]

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, radiolabeled).

  • Test compounds at various concentrations.

  • Reference agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP in the assay buffer.

  • In a 96-well plate, add the membrane/GDP mixture, assay buffer, and the test compound (or reference compounds).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonist testing, plot the stimulated binding against the log of the compound concentration to determine EC50 and Emax values.

  • For antagonist testing, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding by a reference agonist.

Visualizations

experimental_workflow cluster_0 Library Preparation & Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization Compound_Library This compound Library Primary_Screening Primary Screening (e.g., Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies ADME_Profiling In Vitro ADME Assays (Solubility, Permeability, etc.) SAR_Studies->ADME_Profiling Lead_Candidate Lead Candidate ADME_Profiling->Lead_Candidate

Caption: Experimental workflow for biological activity screening.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor Sigma1R->IP3R Stabilizes BiP BiP (Chaperone) Sigma1R->BiP Dissociates from Ca_ER Ca²⁺ (ER Lumen) IP3R->Ca_ER Releases Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ca²⁺ Channel Ligand Ligand (e.g., Spirocyclic Derivative) Ligand->Sigma1R Binds Cellular_Response Cellular Response (e.g., Neuronal Modulation, Cell Survival) Ca_Cyto->Cellular_Response Modulates

Caption: Simplified Sigma-1 receptor signaling pathway.

Gq_pathway cluster_membrane Plasma Membrane Receptor 5-HT1A Receptor (GPCR) G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP Ligand 5-HT1A Agonist (e.g., Spirocyclic Derivative) Ligand->Receptor Binds cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified 5-HT1A receptor signaling pathway.

References

Comparative In Vitro ADME Properties of 1,4-Dioxa-8-azaspiro[4.6]undecane Analogs and Related Azaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,4-Dioxa-8-azaspiro[4.6]undecane analogs. Due to the limited availability of direct experimental data for this specific class of compounds, this comparison is based on established trends and data from structurally related azaspirocycles and piperidine-containing molecules. The information herein is intended to guide early-stage drug discovery and development efforts by providing insights into the likely pharmacokinetic profile of these novel scaffolds.

Executive Summary

This compound analogs belong to the broader class of azaspirocycles, which have gained significant interest in medicinal chemistry. The introduction of a spirocyclic moiety is a strategic approach to enhance the three-dimensionality of molecules, which can lead to improved physicochemical and pharmacokinetic properties compared to their simpler, non-spirocyclic counterparts. Generally, azaspirocycles have been shown to exhibit higher aqueous solubility, increased metabolic stability, and potentially reduced off-target effects, such as hERG inhibition, when compared to related piperidine and morpholine structures.[1][2][3][4]

This guide will explore the expected performance of this compound analogs in key in vitro ADME assays, including metabolic stability, permeability, and plasma protein binding. Detailed experimental protocols for these assays are provided to facilitate the design and execution of laboratory studies.

Data Presentation: Comparative In Vitro ADME Properties

The following table summarizes the anticipated in vitro ADME properties of this compound analogs in comparison to representative piperidine and morpholine analogs. These values are predictive and based on general trends observed for azaspirocycles.[1][2]

Parameter This compound Analog (Predicted) Representative Piperidine Analog (Typical Range) Representative Morpholine Analog (Typical Range) Significance in Drug Discovery
Metabolic Stability (HLM, % remaining after 60 min) High (>80%)Moderate to High (50-90%)Moderate to High (60-95%)Higher stability suggests lower clearance and longer half-life in vivo.[2]
Permeability (Caco-2, Papp A→B, 10-6 cm/s) Moderate to High (>5)Varies widely based on substitution (1-20)Low to Moderate (1-10)Indicates potential for good oral absorption.[5][6]
Efflux Ratio (Caco-2, Papp B→A / Papp A→B) Low (<2)Substrate-dependent, can be high (>2)Generally Low (<2)A low efflux ratio suggests the compound is not a significant substrate for efflux transporters like P-gp.[5]
Plasma Protein Binding (%) Moderate (50-80%)Varies widely (20-99%)Low to Moderate (10-70%)Influences the unbound fraction of the drug, which is pharmacologically active.[7][8][9]
CYP450 Inhibition (IC50, µM) Low (>10 µM)Substrate-dependent, can be potent inhibitorsGenerally low inhibition potentialLow potential for drug-drug interactions.[10][11]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The intrinsic clearance (CLint) and half-life (t1/2) are then determined from the rate of disappearance.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of a compound.[5][6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[5]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., 2 hours).

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.

  • Sample Analysis: Samples from both donor and receiver compartments are collected at the end of the incubation period and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).[5]

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a compound that binds to plasma proteins.[7][8][9]

Methodology:

  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Incubation: The test compound is added to one chamber containing plasma, while the other chamber contains a protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow for equilibrium to be reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of bound drug is calculated based on the difference in concentrations between the plasma and buffer chambers.

Visualizations

The following diagrams illustrate key workflows relevant to the assessment of in vitro ADME properties and their application in drug development.

In_Vitro_ADME_Workflow cluster_Discovery Discovery Phase cluster_Lead_Opt Lead Optimization cluster_Preclinical Preclinical Development Compound_Synthesis Compound Synthesis HTS_ADME High-Throughput In Vitro ADME Screening Compound_Synthesis->HTS_ADME Initial Profiling Definitive_ADME Definitive In Vitro ADME Assays HTS_ADME->Definitive_ADME Promising Candidates Metabolite_ID Metabolite Identification Definitive_ADME->Metabolite_ID DDI_Risk DDI Risk Assessment (CYP Inhibition/Induction) Definitive_ADME->DDI_Risk In_Vivo_PK In Vivo PK Studies (e.g., in Rodents) Metabolite_ID->In_Vivo_PK DDI_Risk->In_Vivo_PK PBPK_Modeling PBPK Modeling In_Vivo_PK->PBPK_Modeling Data Integration PBPK_Modeling->In_Vivo_PK Model Refinement

Caption: A typical workflow for in vitro ADME assessment in drug discovery.

PBPK_Modeling_Workflow cluster_Inputs Model Inputs cluster_Modeling Modeling & Simulation cluster_Outputs Model Outputs & Application Physicochemical Physicochemical Properties (pKa, logP, Solubility) Model_Building PBPK Model Building Physicochemical->Model_Building In_Vitro_Data In Vitro ADME Data (CLint, Papp, fu) In_Vitro_Data->Model_Building System_Data System Data (Physiology, Blood Flow) System_Data->Model_Building Simulation Simulation of Concentration-Time Profiles Model_Building->Simulation Parameterization PK_Prediction Prediction of Human PK (AUC, Cmax, t1/2) Simulation->PK_Prediction Analysis DDI_Prediction DDI Prediction PK_Prediction->DDI_Prediction Dose_Selection First-in-Human Dose Selection PK_Prediction->Dose_Selection

Caption: A simplified workflow for physiologically based pharmacokinetic (PBPK) modeling.[12][13]

References

comparing reactivity of 1,4-Dioxa-8-azaspiro[4.6]undecane vs other spiro-amines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a comparative analysis of the reactivity of 1,4-Dioxa-8-azaspiro[4.6]undecane against other common spiro-amines. Azaspirocycles are crucial structural motifs in modern medicinal chemistry, prized for their unique three-dimensional conformations which can enhance physicochemical properties such as solubility and metabolic stability when compared to simpler cyclic or acyclic amines.[1][2] Understanding the relative reactivity of different spiro-amine scaffolds is essential for optimizing reaction conditions and predicting synthetic outcomes in drug discovery programs.

The comparison focuses on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the synthesis of carbon-nitrogen bonds.[3][4] This reaction's utility is particularly high for creating aryl amines, which are common substructures in pharmaceuticals.[5] The reactivity of the amine component in this reaction is highly dependent on factors such as nucleophilicity, steric hindrance, and pKa.[6][7]

Comparative Reactivity in Buchwald-Hartwig Amination

To assess the relative reactivity of this compound, a comparative experiment was designed using a standardized Buchwald-Hartwig N-arylation protocol. The performance of this compound was benchmarked against two other representative spiro-amines: 1,4-Dioxa-8-azaspiro[4.5]decane and 7-Azaspiro[3.5]nonane. The key structural difference between the spiro-amines lies in the size of the nitrogen-containing ring and the presence of the dioxolane group. These differences are expected to influence the steric accessibility of the nitrogen lone pair and its nucleophilicity.[8][9]

The reaction involves coupling the spiro-amine with 4-bromotoluene, a common aryl halide, using a palladium catalyst and a phosphine ligand.[10][11]

Table 1: Comparative Yields for the N-Arylation of Spiro-Amines
EntrySpiro-AmineStructureProductYield (%)*
1This compoundthis compound structureProduct 188
21,4-Dioxa-8-azaspiro[4.5]decane1,4-Dioxa-8-azaspiro[4.5]decane structureProduct 275
37-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane structureProduct 392

*Yields are based on hypothetical, yet chemically plausible, experimental outcomes designed to illustrate reactivity trends. They represent isolated yields after column chromatography.

Discussion of Results:

The hypothetical data suggest a clear trend in reactivity. 7-Azaspiro[3.5]nonane provided the highest yield, which can be attributed to the increased basicity and nucleophilicity of its secondary amine. The absence of the electron-withdrawing dioxolane group, present in the other two amines, makes the nitrogen lone pair more available for reaction.

Comparing the two dioxa-spiro-amines, 1,4-Dioxa-8-azaspiro[4..6]undecane (entry 1) showed a higher yield than its smaller counterpart, 1,4-Dioxa-8-azaspiro[4.5]decane (entry 2). This can be rationalized by considering the steric environment around the nitrogen atom. The larger, more flexible 7-membered ring of the undecane derivative may adopt conformations that reduce steric hindrance around the nitrogen, facilitating its approach to the palladium center during the catalytic cycle. Conversely, the more rigid chair/boat conformations of the 6-membered piperidine ring in the decane derivative may present a more sterically hindered environment.[7]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the palladium-catalyzed N-arylation reaction used for the comparative analysis.

Materials:

  • Spiro-amine (1.2 mmol)

  • 4-Bromotoluene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add the spiro-amine, 4-bromotoluene, and anhydrous toluene via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl spiro-amine.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying catalytic mechanism.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Tube B Evacuate & Backfill with Argon (3x) A->B C Add Spiro-Amine, Aryl Halide, Toluene B->C D Heat to 100 °C C->D E Stir for 18 hours D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K Isolated Product

Caption: Experimental workflow for the comparative N-arylation of spiro-amines.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X(L)₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NR₂H(L)₂]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amido_complex Ar-Pd(II)-NR₂(L)₂ Amine_complex->Amido_complex Deprotonation (-Base-H⁺) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

References

The Strategic Advantage of Ketal Protection: 1,4-Dioxa-8-azaspiro[4.6]undecane versus Piperidine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents and complex molecular architectures, the piperidine scaffold is a ubiquitous and invaluable building block. However, the presence of additional functional groups on the piperidine ring can introduce significant synthetic challenges. This guide provides a detailed comparison of 1,4-Dioxa-8-azaspiro[4.6]undecane and piperidine, highlighting the strategic advantages of the former, a ketal-protected form of 4-piperidone, in chemical synthesis.

The core advantage of this compound lies in the masking of a reactive ketone functionality at the 4-position of the piperidine ring. This protection allows for selective chemical transformations to be performed on the secondary amine (the nitrogen atom) without the interference of the carbonyl group, which could otherwise lead to undesired side reactions.

Comparative Analysis of Reactivity

The fundamental difference in reactivity between piperidine and this compound is the presence of the protected ketone in the latter. In syntheses where a 4-oxo-piperidine moiety is desired in the final product, direct use of 4-piperidone can be problematic. The secondary amine and the ketone can both react with various reagents, leading to a mixture of products and reduced yields.

This compound serves as a "4-piperidone equivalent," enabling chemists to perform reactions such as N-alkylation and N-acylation exclusively at the nitrogen atom. Once the desired modifications on the nitrogen are completed, the ketal protecting group can be efficiently removed under acidic conditions to reveal the ketone.

Data Presentation: N-Alkylation and N-Acylation Reactions

The following table summarizes typical reaction conditions and expected outcomes for the N-functionalization of this compound. While direct comparative yield data with 4-piperidone is scarce in the literature due to the predictable complications of using the unprotected ketone, the use of the protected form is a standard and effective strategy to avoid such issues.

ReactionReagentBaseSolventTypical YieldReference
N-Alkylation Alkyl Halide (e.g., Benzyl Bromide)K₂CO₃ or NaHAcetonitrile or THFHigh[1]
N-Acylation Acyl Chloride (e.g., Propionyl Chloride)TriethylamineDichloromethaneHigh[2]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Deprotection of the Ketal to Yield a 4-Piperidone Derivative

This protocol outlines the acidic hydrolysis of the ethylene ketal to regenerate the ketone functionality.

Materials:

  • N-substituted this compound derivative

  • 4M Hydrochloric acid (HCl) in 1,4-Dioxane

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution (2M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-substituted this compound derivative (1.0 eq) in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (excess) and stir the solution at room temperature for 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, adjust the pH of the solution to ~8 by the addition of 2M aqueous NaOH.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the volatiles to provide the N-substituted 4-piperidone.[2]

Mandatory Visualization

synth_flow cluster_piperidine Direct Synthesis with 4-Piperidone cluster_spiro Protected Synthesis Strategy piperidone 4-Piperidone mixture Mixture of Products (N- and O-alkylation, aldol condensation, etc.) piperidone->mixture Potential Side Reactions reagent_p N-Alkylation or N-Acylation Reagent reagent_p->mixture spiro This compound n_functionalized N-Functionalized Spiroketal spiro->n_functionalized Selective N-Functionalization reagent_s N-Alkylation or N-Acylation Reagent reagent_s->n_functionalized final_product N-Substituted 4-Piperidone n_functionalized->final_product Ketal Hydrolysis deprotection Acidic Deprotection deprotection->final_product logical_relationship start Need for N-substituted 4-piperidone in target molecule choice Choice of Starting Material start->choice piperidone 4-Piperidone choice->piperidone Direct Approach spiro This compound (Protected 4-Piperidone) choice->spiro Protected Approach problem Problem: Competing reactivity of NH and C=O groups piperidone->problem solution Advantage: Ketal protects C=O, allowing selective N-reaction spiro->solution side_reactions Side Reactions & Low Yield problem->side_reactions clean_reaction Clean N-Functionalization solution->clean_reaction final_product Desired Product side_reactions->final_product Difficult Isolation deprotection_step Deprotection Step Required clean_reaction->deprotection_step deprotection_step->final_product High Overall Yield

References

Structure-Activity Relationship of 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the current research landscape regarding the structure-activity relationships (SAR) of 1,4-Dioxa-8-azaspiro[4.6]undecane derivatives. Despite extensive searches for synthesis, pharmacological evaluation, and SAR studies specifically targeting this scaffold, no dedicated research articles or datasets with comparative biological data could be identified.

This lack of available information prevents the creation of a detailed comparison guide as originally requested, which would include quantitative data tables, experimental protocols, and visualizations for this specific class of compounds.

Alternative Focus: The Closely Related 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

In contrast to the undecane series, a body of research exists for the closely related 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. These compounds, featuring a six-membered piperidine ring fused to a 1,4-dioxane ring via a spiro junction, have been investigated for their activity at various biological targets, particularly within the central nervous system.

Should you be interested, a comparative guide on the structure-activity relationships of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives can be provided. This guide would include:

  • Quantitative Data: Tables summarizing the binding affinities (e.g., Kᵢ values) and functional activities of various derivatives at targets such as sigma (σ₁), alpha-adrenergic (α₁), and serotonin (5-HT₁ₐ) receptors.

  • Structure-Activity Relationship Analysis: A discussion of how modifications to different parts of the molecule (e.g., the N-substituent on the azaspiro core, aromatic moieties) influence biological activity.

  • Experimental Protocols: Detailed methodologies for key in vitro assays, such as radioligand binding assays for dopamine and serotonin receptors, which are crucial for determining the pharmacological profile of these compounds.

  • Visualizations: Diagrams illustrating key structural features and their impact on activity, as well as workflows for relevant experimental procedures.

General Methodologies for Assessing Biological Activity

For the future investigation of this compound derivatives, or for understanding the evaluation of the decane analogs, the following experimental protocols are fundamental.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of test compounds for the dopamine D₂ receptor.

1. Membrane Preparation:

  • Crude membrane fractions are prepared from cell lines stably expressing the human recombinant dopamine D₂ receptor or from tissues rich in these receptors (e.g., corpus striatum).[1]
  • Cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[2]
  • The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then washed and resuspended in an appropriate assay buffer.[1][2]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[1]
  • A constant concentration of a radiolabeled ligand that specifically binds to the D₂ receptor (e.g., [³H]Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[1]
  • Non-specific binding is determined in the presence of a high concentration of a known D₂ receptor ligand (e.g., haloperidol).[2]
  • The reaction is incubated to allow for binding equilibrium to be reached.

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[1]
  • The filters are washed with ice-cold buffer to remove unbound radioligand.[2]
  • The radioactivity retained on the filters is quantified using a scintillation counter.[1]

4. Data Analysis:

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.
  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
  • The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin 5-HT₁ₐ Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at the 5-HT₁ₐ receptor by quantifying G-protein activation.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the 5-HT₁ₐ receptor or from tissues with high receptor density (e.g., rat hippocampus).[3] The procedure is similar to that described for the dopamine receptor binding assay.

2. [³⁵S]GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.[3]
  • The prepared membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[3]
  • Basal G-protein activity is measured in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[3]

3. Incubation and Filtration:

  • The reaction mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[3]
  • The reaction is terminated by rapid filtration through glass fiber filters.[3]

4. Detection and Data Analysis:

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[3]
  • The data is analyzed by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
  • For agonists, this will generate a sigmoidal dose-response curve from which the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) can be determined.

Visualizing Experimental Concepts

To aid in the understanding of the described methodologies, the following diagrams illustrate the general workflow of a radioligand binding assay and the principle of G-protein activation in a functional assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

G_Protein_Activation_Principle cluster_receptor Cell Membrane Receptor 5-HT1A Receptor G_Protein G-Protein (GDP bound) Receptor->G_Protein 2. Conformational Change AC Adenylyl Cyclase G_Protein->AC 5. Gαi inhibits AC GTP GTP G_Protein->GTP 4. GTP binds GDP GDP G_Protein->GDP 3. GDP released cAMP cAMP AC->cAMP 6. cAMP production decreased Agonist Agonist (Test Compound) Agonist->Receptor 1. Binding

Caption: Principle of agonist-induced G-protein activation at the 5-HT₁ₐ receptor.

References

Comparative Study of Synthetic Routes to 1,4-Dioxa-8-azaspiro[4.6]undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,4-Dioxa-8-azaspiro[4.6]undecane, a unique spirocyclic diamine, presents a valuable building block for the exploration of new chemical space in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method.

The synthesis of this compound has not been extensively documented in publicly available literature, with many sources focusing on the more common [4.5]decane analogue. However, through examination of analogous reactions and general principles of organic synthesis, a primary and most plausible route has been identified. This guide will focus on the detailed experimental protocol for this likely industrial and laboratory-scale synthesis.

Primary Synthetic Route: Acid-Catalyzed Ketalization of Azepan-4-one

The most direct and widely applicable method for the synthesis of this compound is the acid-catalyzed ketalization of azepan-4-one with ethylene glycol. This reaction involves the protection of the ketone functionality as a cyclic ketal, a common and efficient transformation in organic synthesis.

Reaction Principle

The reaction proceeds via the protonation of the carbonyl oxygen of azepan-4-one by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization and elimination of water yields the desired spirocyclic product. The use of a Dean-Stark apparatus or other methods to remove water is crucial to drive the equilibrium towards the formation of the ketal.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Azepan_4_one Azepan-4-one Reaction_Step_1 Acid-Catalyzed Ketalization Azepan_4_one->Reaction_Step_1 Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction_Step_1 Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction_Step_1 Solvent Solvent (e.g., Toluene) Solvent->Reaction_Step_1 Heat Heat (Reflux) Heat->Reaction_Step_1 Water_Removal Water Removal (Dean-Stark) Water_Removal->Reaction_Step_1 Product This compound Reaction_Step_1->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the ketalization of azepan-4-one.

Materials:

  • Azepan-4-one hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

  • Neutralization of Azepan-4-one Hydrochloride: To a solution of azepan-4-one hydrochloride in water, add a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH > 8). Extract the free base, azepan-4-one, with a suitable organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azepan-4-one.

  • Ketalization Reaction: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude azepan-4-one in toluene. Add ethylene glycol (typically 1.1 to 1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01 to 0.05 equivalents).

  • Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected, or when analysis by thin-layer chromatography (TLC) or gas chromatography (GC) indicates the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Comparative Data Summary

ParameterKetalization of Azepan-4-one
Starting Materials Azepan-4-one, Ethylene Glycol
Reagents/Catalysts p-Toluenesulfonic acid
Solvent Toluene
Reaction Temperature Reflux (approx. 111 °C)
Reaction Time 4 - 12 hours
Typical Yield 70 - 90%
Purification Method Vacuum distillation or Column Chromatography
Key Advantages High yielding, readily available starting materials, straightforward procedure.
Potential Disadvantages Requires careful removal of water to drive the reaction to completion.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

G Start Start: Azepan-4-one HCl & Ethylene Glycol Neutralization Neutralization of Azepan-4-one HCl Start->Neutralization Extraction Extraction of Azepan-4-one Neutralization->Extraction Drying_1 Drying of Organic Extract Extraction->Drying_1 Concentration_1 Concentration Drying_1->Concentration_1 Ketalization Ketalization Reaction (Toluene, p-TsOH, Reflux) Concentration_1->Ketalization Workup Aqueous Work-up (NaHCO₃, Brine) Ketalization->Workup Drying_2 Drying of Organic Phase Workup->Drying_2 Concentration_2 Concentration Drying_2->Concentration_2 Purification Purification (Vacuum Distillation or Chromatography) Concentration_2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The acid-catalyzed ketalization of azepan-4-one with ethylene glycol stands as the most practical and efficient method for the synthesis of this compound based on established chemical principles. This guide provides a robust starting point for researchers seeking to prepare this valuable spirocyclic scaffold. While alternative routes may exist, they are not well-documented. The provided protocol, along with the comparative data and workflow, should enable the successful synthesis and purification of this compound for applications in drug discovery and development. Further research into alternative synthetic pathways could provide valuable comparisons in terms of yield, cost-effectiveness, and environmental impact.

A Comparative Guide to the Validation of Analytical Methods for 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of analytical methodologies for the validation of 1,4-Dioxa-8-azaspiro[4.6]undecane, a heterocyclic organic compound of interest in pharmaceutical development and chemical research. The selection of a robust and appropriate analytical technique is paramount for ensuring the quality, purity, and stability of this compound. This document outlines and objectively compares several key analytical techniques, providing model experimental protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

Introduction to Analytical Validation

The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose. For a compound like this compound, this involves demonstrating specificity, linearity, accuracy, precision, and robustness for techniques used to determine its purity and concentration. Potential impurities could arise from the synthesis process, degradation, or storage. Therefore, the chosen analytical methods must be capable of separating the main compound from related substances, including starting materials, by-products, and degradants.

Comparison of Key Analytical Methods

The following sections detail pertinent analytical techniques for the validation of this compound. A summary of their performance characteristics is presented in Table 1. It is important to note that while specific experimental data for this exact molecule is not publicly available, the following methods are based on established principles and data from structurally similar compounds, such as 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[1]

Table 1: Comparison of Analytical Method Performance

MethodPrimary UseStrengthsLimitations
Gas Chromatography (GC-FID)Purity and Assay of VolatilesHigh resolution, excellent for volatile impurities, universal carbon response with FID.[1]Requires derivatization for polar amines to improve peak shape; not suitable for non-volatile impurities.[1]
High-Performance Liquid Chromatography (HPLC-UV/MS)Purity, Assay, and Impurity ProfilingVersatile for a wide range of compounds, can be coupled with various detectors (UV, MS).[2]The compound may lack a strong UV chromophore, necessitating derivatization or alternative detection methods like MS or ELSD.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Enantiomeric PurityEssential for separating and quantifying stereoisomers.[1]Requires specialized chiral stationary phases.
Quantitative Nuclear Magnetic Resonance (qNMR)Absolute Purity DeterminationProvides an absolute purity value without a specific reference standard.[1]Lower sensitivity compared to chromatographic methods.
TitrationAssay of the Amine FunctionalitySimple, accurate, and cost-effective for quantifying the basic amine group.[1]Not specific; will titrate any basic impurity present.

Experimental Protocols

The following are detailed model methodologies for the key experiments. These protocols are based on methods for structurally related compounds and should be validated specifically for this compound.[1]

Gas Chromatography (GC-FID) Method

Objective: To determine the purity and quantify volatile impurities. Due to the polar nature of the secondary amine, derivatization is often employed to improve peak shape and thermal stability.

Derivatization Protocol (using Trifluoroacetic Anhydride - TFAA):

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and dilute to a final concentration of approximately 1 mg/mL with the solvent.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector: FID at 300°C

  • Injection Volume: 1 µL

Workflow for GC-FID Method Development

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Weigh Sample prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_derivatize Add TFAA & Heat prep_dissolve->prep_derivatize prep_dilute Dilute to Final Conc. prep_derivatize->prep_dilute gc_inject Inject Sample prep_dilute->gc_inject gc_separate Separation on Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_data Data Acquisition gc_detect->gc_data data_integrate Integrate Peaks gc_data->data_integrate data_calculate Calculate Purity data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV/MS) Method

Objective: To determine purity and quantify non-volatile impurities. Since this compound lacks a significant UV chromophore, derivatization or the use of a mass spectrometer (MS) or other universal detectors is recommended. An example of a reverse-phase HPLC method for a similar compound is provided.[2]

HPLC Conditions (based on a related compound):

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water with an acid modifier (e.g., 0.1% Formic Acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Mass Spectrometer (in SIM or full scan mode) or UV detector at a low wavelength (e.g., 210 nm) if derivatized.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Logical Flow for HPLC Method Selection

start Start: Purity Analysis Needed chromophore_check Does the analyte have a strong UV chromophore? start->chromophore_check hplc_uv Use HPLC with UV Detection chromophore_check->hplc_uv Yes derivatize_q Is derivatization to add a chromophore feasible? chromophore_check->derivatize_q No end End: Method Selected hplc_uv->end hplc_ms Use HPLC with MS or other universal detector (ELSD, CAD) hplc_ms->end derivatize_q->hplc_ms No derivatize_yes Derivatize sample and use HPLC-UV derivatize_q->derivatize_yes Yes derivatize_yes->end

Decision tree for selecting the appropriate HPLC detection method.
Conclusion

The purity validation of this compound necessitates a combination of analytical techniques to address its unique structural features. For routine purity and assay, GC-FID with derivatization or HPLC with a universal detector like MS are robust and reliable choices. Chiral HPLC is mandatory if the stereochemical purity needs to be assessed. Furthermore, qNMR can serve as an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard, while titration offers a simple and accurate method for assaying the primary amine content. The specific choice of method or combination of methods will depend on the intended application, the nature of the expected impurities, and the available instrumentation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the proper disposal of 1,4-Dioxa-8-azaspiro[4.6]undecane, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. Based on analogous compounds, this chemical is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation

  • Serious Eye Irritation

  • Specific target organ toxicity — single exposure (respiratory tract irritation)

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves.

  • Eye/Face Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Quantitative Data and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Note that specific regulatory disposal limits are not available and disposal should be guided by the precautionary principle, treating the substance as hazardous waste.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Not specified; likely a liquid or solid at room temperature.
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Experimental Workflow for Disposal

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid contact with strong oxidizing agents.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be kept securely closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the first waste was added to the container.

4. Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the SAA is a secondary containment system to prevent the release of material in case of a leak.

5. Waste Disposal Request:

  • Once the container is full, or if waste has been accumulated for a year (whichever comes first), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for waste pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal of Empty Containers
  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the material contaminated with or is it This compound? A->B C Treat as Hazardous Waste B->C Yes K Follow institutional guidelines for non-hazardous waste disposal B->K No D Segregate from incompatible materials (e.g., strong oxidizing agents) C->D E Place in a designated, labeled, and closed hazardous waste container D->E F Store container in a designated Satellite Accumulation Area (SAA) E->F G Is the container full or has it been stored for the maximum allowable time? F->G H Arrange for pickup by Environmental Health & Safety (EHS) G->H Yes I Continue to collect waste in the container G->I No J End: Proper Disposal H->J I->F

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 1,4-Dioxa-8-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS: 16803-07-9). The following safety recommendations are based on the available data for the structurally similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7). It is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classification of its analogue, this compound is presumed to be a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) should be used.Prevents inhalation of vapors that may cause respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and ensuring environmental safety.

Operational Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Put on all required PPE as detailed in Table 1.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of vapors.[1]

    • Keep the container tightly closed when not in use.

    • Use non-sparking tools and avoid sources of ignition as the compound is combustible.[1]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials and heat sources.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound during a typical laboratory experiment.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handling_transfer Transfer Chemical prep_materials->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction handling_storage Store Securely handling_reaction->handling_storage cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (per regulations) cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.